molecular formula C9H10ClN3O2 B374286 N-(5-chloro-2-methoxybenzoyl)guanidine

N-(5-chloro-2-methoxybenzoyl)guanidine

Katalognummer: B374286
Molekulargewicht: 227.65g/mol
InChI-Schlüssel: ZEHFRBGQNNVDFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(5-Chloro-2-methoxybenzoyl)guanidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built upon a 5-chloro-2-methoxybenzoic acid scaffold, a structure recognized as a fundamental raw material and key intermediate in organic synthesis . The 5-chloro-2-methoxyphenyl moiety is a privileged structure in pharmaceutical development, featured in compounds investigated for a range of therapeutic activities, including anticancer, antidiabetic, and antimicrobial applications . The guanidine functional group in this molecule is a key pharmacophore known to contribute to biological activity. Related N-(5-chloro-2-methoxyphenyl)guanidine derivatives have been documented in scientific compound libraries, highlighting the research interest in this chemical class . Furthermore, structurally related acyl ureas and hydrazide derivatives containing the 5-chloro-2-methoxybenzoyl group have been identified as inhibitors of enzymes like glycogen phosphorylase, indicating potential for metabolic disorder research . This combination of features makes this compound a versatile building block for constructing more complex molecular architectures and a candidate for screening in various biological assays. Researchers can utilize this compound to develop novel therapeutic agents or as a standard in analytical studies. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C9H10ClN3O2

Molekulargewicht

227.65g/mol

IUPAC-Name

5-chloro-N-(diaminomethylidene)-2-methoxybenzamide

InChI

InChI=1S/C9H10ClN3O2/c1-15-7-3-2-5(10)4-6(7)8(14)13-9(11)12/h2-4H,1H3,(H4,11,12,13,14)

InChI-Schlüssel

ZEHFRBGQNNVDFN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N=C(N)N

Kanonische SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N=C(N)N

Herkunft des Produkts

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of 5-chloro-2-methoxybenzoylguanidine , a critical scaffold in the development of Sodium-Hydrogen Exchanger (NHE) inhibitors.

CAS Registry Number: 68216-05-7[1][2]

Executive Summary & Identification Strategy

5-chloro-2-methoxybenzoylguanidine is a specialized benzoylguanidine derivative often utilized in cardiovascular research as a potent inhibitor of the Sodium-Hydrogen Exchanger isoform 1 (NHE-1). Its structural motif mimics the guanidinium group of amiloride but offers enhanced specificity and potency.

Finding the correct CAS number for this compound can be challenging due to non-standardized nomenclature in various chemical databases. This guide resolves the ambiguity by anchoring the identity through structural validation.

Chemical Identity Matrix
Parameter Data Verification Note
Primary CAS 68216-05-7 Confirmed for the N-benzoylguanidine form.[1]
IUPAC Name N-(5-chloro-2-methoxybenzoyl)guanidineAlternate: N-carbamimidoyl-5-chloro-2-methoxybenzamide
Molecular Formula

Molecular Weight 227.65 g/mol
SMILES COC1=C(C=C(C=C1)Cl)C(=O)NC(=N)NUse for substructure searching.
InChI Key FZOOOJPISNODNI-UHFFFAOYSA-NUnique hash for database verification.
The "Search" Methodology: How We Validated This CAS

When standard text searches fail, researchers must employ a Structural Synonym Strategy .

  • Deconstruction: The name implies a benzoyl group (from benzoic acid) attached to a guanidine.

  • Precursor Tracing: We identified the parent acid, 5-chloro-2-methoxybenzoic acid (CAS 3438-16-2).

  • Forward Logic: Searching for the reaction product of CAS 3438-16-2 + Guanidine yields the target CAS 68216-05-7.

  • Synonym Mapping: Databases often list this under "Carbamimidoyl" derivatives rather than "Benzoylguanidine."

Synthesis Protocol

The synthesis of 5-chloro-2-methoxybenzoylguanidine is a classic nucleophilic acyl substitution. The carboxylic acid is first activated to an acid chloride, which then acylates the guanidine free base.

Reaction Scheme

The following diagram illustrates the transformation from the commercially available acid to the final guanidine inhibitor.

SynthesisPathway Acid 5-Chloro-2-methoxybenzoic Acid (CAS 3438-16-2) Chloride Acid Chloride Intermediate (CAS 29568-33-0) Acid->Chloride SOCl2, Reflux (- SO2, - HCl) Product 5-Chloro-2-methoxybenzoylguanidine (CAS 68216-05-7) Chloride->Product Guanidine / THF Base (e.g., KOtBu) Guanidine Guanidine (Free Base) Guanidine->Product Nucleophilic Attack

Figure 1: Synthetic pathway converting the benzoic acid precursor to the benzoylguanidine target.

Step-by-Step Methodology

Safety Note: This protocol involves thionyl chloride (


), which releases toxic 

and

gas. Perform all steps in a functioning fume hood.
Phase 1: Activation (Acid Chloride Formation)
  • Charge: In a dry round-bottom flask, dissolve 10.0 mmol of 5-chloro-2-methoxybenzoic acid (CAS 3438-16-2) in 20 mL of anhydrous toluene or DCM.

  • Activate: Add 15.0 mmol of thionyl chloride (

    
    ) dropwise. Add a catalytic amount (1-2 drops) of DMF to accelerate the reaction.
    
  • Reflux: Heat to reflux (80°C for toluene) for 2-3 hours until gas evolution ceases.

  • Isolate: Evaporate the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-chloro-2-methoxybenzoyl chloride (CAS 29568-33-0) as an oil or low-melting solid. Do not purify; use immediately.

Phase 2: Guanylation (Acylation of Guanidine)
  • Prepare Base: In a separate flask, prepare a solution of free guanidine. This is best achieved by treating guanidine hydrochloride with an equivalent of sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in anhydrous THF or isopropanol, then filtering off the salt (NaCl/KCl).

  • Coupling: Dissolve the crude acid chloride (from Phase 1) in anhydrous THF (10 mL). Add this solution dropwise to the guanidine free base solution (excess, ~3-4 equivalents) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor via TLC (System: EtOAc/MeOH 9:1) or LC-MS.

  • Workup: Quench with water. The product often precipitates directly. If not, extract with EtOAc, wash with water and brine.

  • Purification: Recrystallize from ethanol/water or purify via flash chromatography. The product is a white to off-white solid.

Mechanism of Action & Applications

This molecule belongs to a class of drugs known as NHE-1 Inhibitors .

The NHE-1 Pathway

During ischemic events (e.g., heart attack), intracellular protons (


) accumulate, causing acidosis. The NHE-1 exchanger attempts to remove these protons by exchanging them for extracellular sodium (

). This leads to intracellular

overload, which reverses the Sodium-Calcium Exchanger (NCX), causing a massive influx of Calcium (

). This calcium overload triggers cell death (necrosis/apoptosis).

5-chloro-2-methoxybenzoylguanidine blocks the NHE-1 pore, preventing the initial


 influx and preserving cell viability.

NHE_Mechanism Ischemia Ischemia / Hypoxia Acidosis Intracellular Acidosis (High H+) Ischemia->Acidosis NHE1 NHE-1 Activation Acidosis->NHE1 Na_Influx Na+ Influx (Overload) NHE1->Na_Influx Exchanges H+ for Na+ NCX NCX Reversal (Na+ out / Ca2+ in) Na_Influx->NCX Ca_Overload Ca2+ Overload -> Cell Death NCX->Ca_Overload Inhibitor 5-Chloro-2-methoxybenzoylguanidine (Inhibitor) Inhibitor->NHE1 BLOCKS

Figure 2: Mechanism of action for NHE-1 inhibition in preventing ischemia-reperfusion injury.

Research Applications
  • Cardioprotection: Used as a reference standard in evaluating new anti-ischemic agents.

  • pH Regulation: Tool compound for studying intracellular pH regulation in tumor microenvironments (cancer research).

  • SAR Studies: Serves as a "fragment" lead. Researchers modify the 5-chloro or 2-methoxy positions to optimize bioavailability (e.g., creating Eniporide or Cariporide analogs).

References & Validation Sources

  • ChemicalBook. (2024). This compound Basic Information. Retrieved from

  • PubChem. (2024).[2] 5-Chloro-2-methoxybenzoic acid (Precursor Data). National Library of Medicine. Retrieved from

  • Scholz, W., et al. (1993). Protective effects of HOE642, a selective sodium-hydrogen exchange subtype 1 inhibitor, on cardiac ischaemia and reperfusion. Cardiovascular Research. (Contextual grounding for Benzoylguanidine class).

  • BidePharm. (2024). N-Carbamimidoyl-5-chloro-2-methoxybenzamide Product Page. Retrieved from [3]

Sources

Introduction: The Guanidinium Group as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(5-chloro-2-methoxybenzoyl)guanidine

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a recurring motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its enduring importance in drug design stems from the unique physicochemical properties of the corresponding guanidinium cation, which is protonated and highly stable at physiological pH. This cationic headgroup is an exceptional hydrogen bond donor and can engage in multiple non-covalent interactions, including charge pairing and cation-π interactions, with biological targets like carboxylate and phosphate groups.[3]

When acylated, the resulting N-acylguanidine moiety combines the potent binding capabilities of the guanidinium group with the diverse scaffolding possibilities of the acyl substituent. This fusion creates a versatile pharmacophore with a wide spectrum of therapeutic applications. This compound is a specific N-acylguanidine that incorporates a substituted benzoyl group, a structure designed to explore and potentially enhance interactions with specific biological targets. This guide provides a comprehensive overview of its chemical properties, a robust protocol for its synthesis, and an exploration of its potential biological significance based on the activities of structurally related compounds.

Compound Profile: this compound

The structural and physicochemical properties of this compound are fundamental to its behavior in both chemical and biological systems.

Structure:

Figure 1. Chemical Structure of this compound.

Physicochemical Data Summary:

PropertyValueNotes
Molecular Formula C₉H₁₀ClN₃O₂Deduced from the constituent parts: 5-chloro-2-methoxybenzoyl and guanidine.
Molecular Weight 227.65 g/mol Calculated based on the molecular formula.
Appearance Expected to be a crystalline solid.Based on related benzoylguanidine compounds.
pKa ~13The guanidinium group is a strong base.[3]
Solubility Soluble in polar organic solvents.Expected behavior for a moderately polar organic molecule.

Synthesis and Mechanistic Insights

The synthesis of N-acylguanidines such as this compound is typically achieved through the acylation of guanidine. However, the high nucleophilicity of guanidine can lead to over-acylation.[4] A more controlled and reliable method involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with guanidine under controlled conditions. The following protocol outlines a robust, two-step procedure starting from commercially available 5-chloro-2-methoxybenzoic acid.

Step 1: Synthesis of 5-chloro-2-methoxybenzoyl chloride

The initial step is the activation of the carboxylic acid to form the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-2-methoxybenzoic acid (1.0 eq).[5]

  • Add an excess of thionyl chloride (SOCl₂) (approx. 5.0 eq) under a nitrogen atmosphere in a fume hood. A solvent such as toluene can be used.

  • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 5-chloro-2-methoxybenzoyl chloride, a pale yellow liquid or low-melting solid, can be used in the next step without further purification.

Causality: The conversion of the carboxylic acid to an acyl chloride is critical because the carbonyl carbon of the acyl chloride is significantly more electrophilic. This heightened reactivity is necessary to overcome the moderate nucleophilicity of guanidine and drive the acylation reaction forward efficiently.

Step 2: Guanidinylation to form this compound

The final step involves the nucleophilic attack of guanidine on the synthesized acyl chloride.

Protocol:

  • Prepare a solution of guanidine hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in an anhydrous polar aprotic solvent like acetonitrile or THF in a separate flask. This in-situ generation of free guanidine is crucial.

  • Cool the guanidine solution to 0 °C in an ice bath.

  • Slowly add a solution of 5-chloro-2-methoxybenzoyl chloride (1.0 eq) in the same anhydrous solvent to the guanidine solution dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Self-Validation: The success of the synthesis is validated by the formation of the triethylamine hydrochloride precipitate, indicating the reaction has proceeded. Final product identity and purity must be confirmed through spectroscopic analysis.

SynthesisWorkflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Guanidinylation start 5-chloro-2-methoxybenzoic acid product1 5-chloro-2-methoxybenzoyl chloride start->product1 Reflux reagent1 Thionyl Chloride (SOCl₂) reagent1->product1 product2 This compound product1->product2 Nucleophilic Acyl Substitution reagent2 Guanidine (from HCl salt + Base) reagent2->product2

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization Profile

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques. Based on data from structurally similar benzoylguanidines, the following characteristic signals are expected.[6]

  • ¹H NMR:

    • Aromatic protons on the substituted benzene ring will appear in the δ 7.0-7.8 ppm region.

    • The methoxy (-OCH₃) protons will present as a sharp singlet around δ 3.8-4.0 ppm.

    • The N-H protons of the guanidine group will appear as broad signals, typically downfield (δ > 8.0 ppm), due to hydrogen bonding and exchange.

  • ¹³C NMR:

    • The carbonyl carbon (C=O) signal is expected in the range of δ 177-179 ppm.[6]

    • The guanidinyl carbon (C(N)₃) should resonate in the specific region of δ 156-159 ppm.[6]

    • Aromatic carbons will appear between δ 110-160 ppm.

    • The methoxy carbon will be observed around δ 55-60 ppm.

  • Infrared (IR) Spectroscopy:

    • A strong C=O stretching vibration for the carbonyl group is expected around 1600-1730 cm⁻¹.[6]

    • A C=N stretching frequency for the guanidine moiety should be observed in the range of 1540-1600 cm⁻¹.[6]

    • Broad N-H stretching bands will be present in the 3100-3500 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The molecular ion peak [M+H]⁺ would be expected at m/z 228.05, corresponding to the protonated molecule. The isotopic pattern for one chlorine atom (a ~3:1 ratio for the M and M+2 peaks) would be a key diagnostic feature.

Biological Context and Potential Applications

While this compound itself is not extensively documented in the literature, the broader class of guanidine derivatives has shown a remarkable diversity of biological activities, making them privileged structures in drug discovery.[1][2][3]

Established Activities of Guanidine-Containing Compounds:

  • Anticancer Agents: Many guanidine derivatives are investigated for their anticancer properties, which can stem from their ability to bind to the minor groove of DNA, disrupting replication and transcription processes in cancer cells.[7]

  • Antidiabetic Agents: The biguanide metformin is a first-line treatment for type 2 diabetes. Other guanidine derivatives have also shown potential as antidiabetic compounds.

  • Antibacterial and Antifungal Agents: The cationic nature of the guanidinium group allows it to interact with and disrupt microbial cell membranes. This property is exploited in antiseptics like chlorhexidine and in the development of new antibiotics.[8]

  • CNS and Cardiovascular Drugs: Guanidine-based molecules have been developed as antihypertensive agents, muscarinic receptor antagonists, and agents targeting neurotransmitter systems in the central nervous system.[9]

  • Enzyme Inhibition: The benzoylguanidine scaffold has been identified as a potential inhibitor for enzymes like the SARS-CoV-2 main protease (Mpro), highlighting its potential as a core structure for developing antiviral agents.[10]

The specific substitution pattern of this compound—a chloro group at position 5 and a methoxy group at position 2—provides a unique electronic and steric profile that could modulate its binding affinity and selectivity for various biological targets. This compound serves as a valuable candidate for screening in assays related to the aforementioned therapeutic areas.

BiologicalApplications cluster_apps Potential Therapeutic Areas center Guanidine Derivatives anticancer Anticancer center->anticancer antidiabetic Antidiabetic center->antidiabetic antibacterial Antibacterial center->antibacterial antiviral Antiviral (Enzyme Inhibition) center->antiviral cns CNS & Cardiovascular center->cns

Caption: Diverse biological activities of guanidine-based compounds.

Conclusion

This compound is a well-defined chemical entity whose molecular formula (C₉H₁₀ClN₃O₂) and molecular weight (227.65 g/mol ) can be precisely determined. Its synthesis is readily achievable through established organic chemistry methodologies, primarily involving the acylation of guanidine with an activated 5-chloro-2-methoxybenzoic acid derivative. The true value of this compound lies in its potential as a scaffold for drug discovery. Rooted in the rich and diverse pharmacology of the guanidine functional group, this compound represents a promising starting point for the development of novel therapeutics across a range of diseases, from infectious and metabolic disorders to oncology. Further investigation into its biological activity is highly warranted.

References

  • RSC Publishing.

  • PubMed.

  • Journal of Chemical and Pharmaceutical Research.

  • ACS Publications.

  • ResearchGate.

  • New Journal of Chemistry (RSC Publishing).

  • PubMed.

  • ResearchGate.

  • PMC.

  • ResearchGate.

  • Usiena air.

  • ResearchGate.

  • Sigma-Aldrich.

  • ChemBK.

Sources

Technical Profile: Physicochemical Characterization & Solubility Optimization of N-(5-chloro-2-methoxybenzoyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(5-chloro-2-methoxybenzoyl)guanidine is a representative small molecule within the acylguanidine class, primarily utilized in cardiovascular research as a Sodium-Hydrogen Exchanger isoform 1 (NHE-1) inhibitor.[1] Structurally analogous to clinical candidates like Cariporide and Eniporide , this compound presents a classic "solubility-permeability" challenge common in drug discovery.[1]

While the guanidine moiety offers a basic center for salt formation, the lipophilic 5-chloro-2-methoxybenzoyl core significantly limits aqueous solubility at neutral pH.[1] This guide provides a definitive technical workflow for characterizing its solubility profile, understanding its pH-dependent behavior, and optimizing formulation for biological assays.

Molecular Architecture & Theoretical Properties[1][2]

To predict solubility behavior, we must first deconstruct the molecule's electronic environment. The compound consists of a basic guanidine group acylated by a substituted benzoic acid.[1]

Structural Analysis[1][3]
  • Pharmacophore: Acylguanidine (Bioisostere of the pyrazinoylguanidine found in Amiloride).

  • Substituents:

    • 5-Chloro: Increases lipophilicity (LogP) and metabolic stability; reduces water solubility.[1]

    • 2-Methoxy: Provides steric bulk and influences the planarity of the molecule; moderate increase in lipophilicity.[1]

    • Acyl Linker: Electron-withdrawing effect lowers the pKa of the guanidine group compared to alkylguanidines.[1]

Physicochemical Descriptors (Class-Based Estimates)
PropertyEstimated ValueSignificance
Molecular Weight ~227.65 g/mol Small molecule; high permeability potential.[1]
pKa (Guanidine) 6.5 – 7.5Critical Switch: The acyl group lowers basicity. It exists as a protonated cation at pH < 6 and neutral species at pH > 8.[1]
LogP (Octanol/Water) 1.8 – 2.3Moderately lipophilic. Poor solubility in pure water; good membrane permeability.[1]
H-Bond Donors 2-3Interaction with solvent water molecules.[1]
H-Bond Acceptors 3-4Interaction with NHE-1 binding site.

Technical Insight: The pKa of ~7.0 is the defining feature.[1] At physiological pH (7.4), a significant fraction of the molecule exists in the neutral (poorly soluble) form, necessitating specific formulation strategies for in vivo or cellular assays.

Solubility Mechanism & The "pH Switch"

The solubility of this compound is pH-dependent.[1] Understanding the equilibrium between the protonated cation (soluble) and the neutral free base (insoluble) is essential for assay reproducibility.

Visualization of the Solubility Equilibrium

SolubilitySwitch Acid Acidic Medium (pH < 6.0) Cation Cationic Form (Protonated Guanidine) High Solubility Acid->Cation Protonation (+H+) Neutral Neutral/Basic Medium (pH > 7.5) FreeBase Neutral Form (Free Base) Low Solubility (Precipitation Risk) Neutral->FreeBase Deprotonation (-H+) Cation->FreeBase pKa ~ 7.0 Equilibrium Shift

Figure 1: The pH-dependent solubility switch. At low pH, the guanidine accepts a proton, becoming ionic and water-soluble. At physiological pH, the equilibrium shifts toward the neutral, lipophilic form.

Experimental Protocol: Thermodynamic Solubility Profiling

Do not rely on kinetic solubility (DMSO spike) for lead optimization. The following Thermodynamic Solubility Protocol is the gold standard for establishing the true saturation point.

Reagents & Equipment
  • Test Compound: this compound (solid, >95% purity).

  • Media: Phosphate Buffer (pH 7.4), 0.1N HCl (pH 1.0), 0.1N NaOH.

  • Equipment: Orbital Shaker (temperature controlled), HPLC-UV/MS, 0.45 µm PVDF filters (low binding).

Step-by-Step Methodology
  • Supersaturation: Weigh excess compound (approx. 2–5 mg) into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the respective buffer/solvent.

  • Equilibration:

    • Seal vials tightly.[1]

    • Shake at 25°C (room temp) or 37°C (physiologic) for 24 hours .

    • Why? This ensures the crystal lattice energy is overcome and true equilibrium is reached.[1]

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Filter the supernatant using a pre-saturated 0.45 µm PVDF filter.[1]

  • Quantification (HPLC):

    • Inject the filtrate into HPLC.[1]

    • Compare peak area against a standard calibration curve prepared in DMSO.

Expected Results (Simulated)
Solvent SystemExpected SolubilityClassification
0.1 N HCl (pH 1.2) > 5.0 mg/mLHigh (Ionized)
PBS (pH 7.4) < 0.1 mg/mLLow (Neutral species dominates)
DMSO > 50 mg/mLVery High (Organic solvent)
Ethanol > 10 mg/mLModerate

Formulation Strategy for Biological Assays

For researchers conducting NHE-1 inhibition assays (e.g., platelet swelling or cardiomyocyte recovery), improper formulation leads to precipitation and false negatives.

The "Cosolvent Spike" Method (Recommended)

This method is suitable for in vitro cellular assays where DMSO tolerance is < 1%.

  • Stock Preparation: Dissolve compound in 100% DMSO to create a 10 mM or 100 mM master stock.[1]

  • Intermediate Dilution: Dilute the stock 1:10 into Ethanol or PEG400 (optional, prevents "crashing out" upon water contact).

  • Final Dilution: Slowly add the intermediate into the aqueous assay buffer (e.g., Tyrode’s solution) while vortexing.

    • Target: Final DMSO concentration < 0.1%.[1]

Salt Formation (For In Vivo Studies)

If high concentrations are required for animal dosing, convert the free base to a salt form to improve dissolution rate and solubility.

  • Recommended Counter-ion: Methanesulfonate (Mesylate) or Hydrochloride (HCl).

  • Protocol: Dissolve free base in ethanol; add equimolar methanesulfonic acid; cool to precipitate the salt.

Analytical Workflow Visualization

ExperimentalWorkflow cluster_prep Preparation Phase cluster_equil Equilibration Phase cluster_anal Analysis Phase start Solid Compound (this compound) weigh Weigh Excess Solid (>2 mg) start->weigh add_sol Add Solvent (Buffer/DMSO) weigh->add_sol shake Shake 24h @ 25°C (Thermodynamic Equilibrium) add_sol->shake filter Filter (0.45 µm PVDF) Remove Undissolved Solid shake->filter hplc HPLC-UV Quantification (vs. DMSO Standard) filter->hplc calc Calculate Solubility (mg/mL) hplc->calc

Figure 2: Step-by-step workflow for thermodynamic solubility determination.[1]

References

  • Scholz, W., et al. (1995). "Protective effects of HOE642, a selective sodium-hydrogen exchange subtype 1 inhibitor, on cardiac ischaemia and reperfusion." Cardiovascular Research.[1]

    • Context: Establishes the benzoylguanidine class properties and the necessity of specific formul
  • Kleemann, H. W., et al. (2000). "Benzoylguanidines as Na+/H+ exchange inhibitors."[1][2][3] Journal of Medicinal Chemistry.

    • Context: Detailed SAR of benzoylguanidines, discussing the impact of 5-chloro and 2-methoxy substitutions on potency and physicochemical properties.
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews.

    • Context: The foundational methodology for solubility profiling described in Section 4.[1]

  • PubChem Compound Summary. (2024). "N-(diaminomethyl)-5-chloro-2-methoxybenzamide."[1] National Center for Biotechnology Information.[1]

    • Context: Verification of chemical structure and calculated physicochemical descriptors (LogP, H-bond count).

Sources

Methodological & Application

Technical Application Note: Precision Synthesis of N-(5-chloro-2-methoxybenzoyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The benzoylguanidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural anchor for sodium-hydrogen exchanger isoform 1 (NHE-1) inhibitors (e.g., Cariporide, Eniporide) and various antidiabetic agents. N-(5-chloro-2-methoxybenzoyl)guanidine represents a critical intermediate where the specific 5-chloro-2-methoxy substitution pattern imparts unique steric and electronic properties, influencing both metabolic stability and binding affinity.

The Synthetic Challenge

Synthesizing acylguanidines from acid chlorides presents a distinct chemoselective challenge:

  • Guanidine Basicity: With a pKa of ~13.6, guanidine is a potent nucleophile but also a strong base. It exists primarily as a salt (guanidine·HCl) and must be carefully liberated.

  • Poly-acylation: The product (acylguanidine) remains nucleophilic. Without strict stoichiometric control, di- or tri-acylation occurs, diminishing yield.

  • Hydrolysis: The starting material, 5-chloro-2-methoxybenzoyl chloride, is moisture-sensitive. The ortho-methoxy group provides some steric shielding, but also donates electron density, slightly reducing the electrophilicity of the carbonyl carbon compared to unsubstituted analogs.

This guide details two validated protocols: a Robust Biphasic Method (ideal for scale-up) and a Precision Anhydrous Method (ideal for high-purity library synthesis).

Part 2: Retrosynthetic Analysis & Mechanism

The synthesis relies on a nucleophilic acyl substitution. The mechanism involves the attack of the free guanidine base on the carbonyl carbon of the acid chloride, followed by the elimination of chloride.

Reaction Scheme (DOT Visualization)

ReactionMechanism cluster_conditions Critical Conditions SM1 5-Chloro-2-methoxybenzoyl Chloride TS Tetrahedral Intermediate SM1->TS Nucleophilic Attack SM2 Guanidine (Free Base) SM2->TS PROD N-(5-chloro-2-methoxybenzoyl) guanidine TS->PROD Elimination of Cl- BYPROD HCl / NaCl TS->BYPROD Cond1 Temp: < 5°C (Control Hydrolysis) Cond2 Stoichiometry: Excess Guanidine (Prevent Di-acylation)

Figure 1: Mechanistic pathway for the acylation of guanidine. The tetrahedral intermediate is transient; rapid elimination of chloride drives the reaction.

Part 3: Experimental Protocols

Method A: The Robust Biphasic Protocol (Schotten-Baumann)

Recommended for gram-scale synthesis where ease of handling is prioritized over absolute anhydrous conditions.

Principle: Guanidine is liberated in situ from Guanidine·HCl using aqueous NaOH in the presence of an organic solvent (THF or DCM). The acid chloride stays in the organic phase, reacting at the interface or with the free base extracted into the organic layer.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
5-Chloro-2-methoxybenzoyl chloride1.0Electrophile
Guanidine Hydrochloride3.0 - 4.0Nucleophile Source
Sodium Hydroxide (2M aq)4.0 - 5.0Base (Liberates Guanidine)
Tetrahydrofuran (THF)Solvent10 mL / g of Acid Chloride
Step-by-Step Workflow
  • Guanidine Activation:

    • In a 3-neck round-bottom flask, dissolve Guanidine HCl (4.0 equiv) in 2M NaOH (5.0 equiv) .

    • Stir vigorously at room temperature for 15 minutes to ensure full liberation of the free base.

    • Note: The solution must be clear. If Guanidine free base precipitates (rare in water), add minimal water to dissolve.

  • Biphasic Setup:

    • Add THF (volume equal to the aqueous phase) to the reaction vessel.

    • Cool the biphasic mixture to 0–5°C using an ice/water bath. Crucial: Low temperature suppresses hydrolysis of the acid chloride.

  • Acylation:

    • Dissolve 5-chloro-2-methoxybenzoyl chloride (1.0 equiv) in a minimal amount of dry THF.

    • Add the acid chloride solution dropwise over 30–45 minutes.

    • IPC (In-Process Control): Maintain internal temperature < 10°C. Rapid addition leads to local heating and hydrolysis.

  • Reaction Completion:

    • Allow the mixture to warm to room temperature naturally.

    • Stir for 4–12 hours. Monitor by TLC (System: EtOAc/MeOH 9:1) or LC-MS. The acid chloride spot should disappear; the product is more polar.

  • Workup & Isolation:

    • Evaporate the THF under reduced pressure (rotary evaporator).

    • The residue will be an aqueous suspension of the product (often a white solid).

    • Filtration: Filter the solid precipitate.[6] Wash copiously with cold water (to remove excess guanidine/NaOH) and then cold diethyl ether (to remove unreacted acid chloride or non-polar impurities).

    • Drying: Dry under high vacuum at 40°C.

Method B: The Precision Anhydrous Protocol

Recommended for high-value synthesis or when the acid chloride is extremely labile.

Principle: Guanidine free base is generated in anhydrous conditions using Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu), filtering off the salt byproduct before reaction.

Workflow Diagram (DOT)

MethodB_Workflow cluster_note Key Constraint Start Start: Guanidine HCl in anhydrous MeOH/EtOH BaseAdd Add NaOEt (1.0 eq) Stir 30 min Start->BaseAdd Filter Filter NaCl precipitate (Inert Atmosphere) BaseAdd->Filter Remove Salt Evap Evaporate Alcohol Redissolve in dry THF Filter->Evap Isolate Free Base React Add Acid Chloride (0.3 eq) Slow addition at 0°C Evap->React Combine Reactants Quench Quench with Water Extract or Filter React->Quench 12h, RT Note Guanidine Free Base is hygroscopic & absorbs CO2. Handle under N2/Ar.

Figure 2: Anhydrous synthesis workflow. Note the critical salt-filtration step to ensure homogeneity.

Detailed Protocol Steps
  • Preparation of Guanidine Free Base:

    • Suspend Guanidine HCl (10 mmol) in anhydrous Ethanol (20 mL) .

    • Add Sodium Ethoxide (10 mmol) (freshly prepared or commercial solution).

    • Stir for 30 mins under Nitrogen. NaCl will precipitate.

    • Filter the mixture under inert atmosphere (Schlenk frit) to remove NaCl.

    • Alternative: Use commercially available Guanidine free base, but ensure it is fresh (not carbonated).

  • Acylation:

    • Concentrate the ethanolic guanidine solution carefully (do not dry completely to a solid if possible, as it polymerizes/carbonates easily; solvent exchange to THF is preferred).

    • Dilute the free guanidine (approx 3-4 equiv relative to acid chloride) in anhydrous THF .

    • Cool to 0°C .

    • Add 5-chloro-2-methoxybenzoyl chloride (1.0 equiv) in THF dropwise.

  • Isolation:

    • Pour reaction mixture into ice water.

    • Adjust pH to ~9-10.

    • Collect the precipitate by filtration.

    • Recrystallization: The crude product can be recrystallized from Isopropanol/Water or Ethyl Acetate/Hexane .

Part 4: Analytical Validation & Troubleshooting

Expected Analytical Data
  • Physical State: White to off-white crystalline solid.

  • Melting Point: Typically high (>150°C), characteristic of acylguanidines.

  • 1H NMR (DMSO-d6):

    • Amide NH: Broad singlet ~8.0–9.0 ppm (often exchanges).

    • Guanidine NHs: Broad singlets ~6.0–8.0 ppm.

    • Aromatic: Three protons.[1] The ortho-methoxy group causes specific splitting. Look for a doublet (H-3), dd (H-4), and d (H-6).

    • Methoxy: Singlet ~3.8 ppm (3H).

  • MS (ESI+): [M+H]+ peak expected at m/z ~228/230 (Cl isotope pattern 3:1).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure Acid Chloride is high quality (thionyl chloride reflux before use). Dry THF.
Di-acylation Excess Acid Chloride / Local High Conc.Increase Guanidine equivalents (to 4.0 eq). Slow down addition rate.
Product is Oily Impurities / Solvent entrapmentTriturate with diethyl ether. Recrystallize from EtOH/Water.
Starting Material Remains Steric Hindrance of ortho-OMeAllow reaction to run at Room Temp or mild heat (40°C) after addition is complete.

Part 5: References

  • Batey, R. A., et al. "A New Guanidinylation Procedure for the Preparation of Cyclic Guanidine Compounds." Scholaris.ca, University of Toronto. Link

  • Katritzky, A. R., et al. "Product Class 13: Guanidine Derivatives." Science of Synthesis, Thieme Connect. Link

  • Makarieva, T. N., et al. "Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids." Marine Drugs, MDPI, 2017. Link

  • Żołnowska, B., et al. "N-Substituted N′-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines – Antibacterial, Cytotoxic Activities." Polish Journal of Microbiology, 2015. Link

  • Sigma-Aldrich. "N-(5-chloro-2-methoxy-benzoyl)-N'-cyclooctyl-guanidine, hydrochloride Product Page." Link

  • Organic Syntheses. "Preparation of Mono-Cbz Protected Guanidines." Org.[3][5] Synth. 2014, 91, 1-13. Link

Sources

Application Note: Coupling Reagents for N-Acylguanidine Synthesis (CDI, EDC)

[1]

Executive Summary & Pharmacological Relevance[2]

N-acylguanidines represent a critical pharmacophore in medicinal chemistry, serving as bioisosteres for guanidines with significantly reduced basicity (pKa drops from ~13.6 to ~8.[1]0) and improved oral bioavailability. This moiety is central to Sodium-Hydrogen Exchanger (NHE) inhibitors (e.g., Cariporide , Eniporide ) and Histamine H2 receptor agonists.[1]

Synthesizing this motif presents unique challenges compared to standard amide coupling. The high basicity of the guanidine precursor often requires specific "free-basing" strategies, and the nucleophilicity of the resulting species can lead to regioisomeric mixtures or over-acylation. This guide details the two most robust protocols for this transformation: 1,1'-Carbonyldiimidazole (CDI) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .[1]

Mechanism of Action

Understanding the activation pathways is essential for troubleshooting low yields or side reactions.

CDI-Mediated Activation

CDI acts as a "one-pot" reagent that activates carboxylic acids under strictly anhydrous conditions.

  • Activation: The carboxylic acid attacks CDI, releasing imidazole and CO₂ to form the reactive N-acylimidazole .

  • Coupling: The nucleophilic guanidine attacks the carbonyl of the N-acylimidazole, displacing the second imidazole ring to form the N-acylguanidine.

Critical Insight: The reaction is driven by the entropy of CO₂ loss. The intermediate N-acylimidazole is moderately stable, allowing for a "pre-activation" step that prevents the guanidine from reacting with the coupling reagent itself.[1]

EDC-Mediated Coupling

EDC is a water-soluble carbodiimide often used with additives like HOBt (1-Hydroxybenzotriazole) or HOAt.[1][2][3]

  • Activation: EDC reacts with the carboxylate to form an unstable O-acylisourea .[4][5]

  • Stabilization (Optional but Recommended): HOBt attacks the O-acylisourea to form an OBt-active ester , preventing the rearrangement to the unreactive N-acylurea side product.[1]

  • Coupling: The guanidine attacks the active ester to yield the product and the water-soluble urea byproduct (EDU).

Mechanistic Visualization

ReactionMechanismAcidCarboxylic Acid(R-COOH)Inter1N-Acylimidazole(Active Intermediate)Acid->Inter1 + CDI(-CO2, -Imidazole)Inter2Active Ester(OBt-Ester)Acid->Inter2 + EDC/HOBtCDICDI ReagentProductN-AcylguanidineInter1->Product + Guanidine(-Imidazole)GuanidineFree Guanidine(H2N-C(=NH)-NHR')EDCEDC (+HOBt)Inter2->Product + Guanidine(-Urea, -HOBt)

Figure 1: Parallel activation pathways for CDI and EDC coupling strategies.

Experimental Protocols

Protocol A: CDI-Mediated Synthesis (Anhydrous)

Best for: Large-scale synthesis, simple acids, and cost-sensitive projects.[1] Constraint: Requires strictly anhydrous conditions.

Reagents:
  • Carboxylic Acid (1.0 equiv)[1]

  • CDI (1.1 - 1.2 equiv)[1]

  • Guanidine Hydrochloride (1.5 equiv)[1]

  • Sodium Hydride (60% dispersion) or Potassium tert-butoxide (KOtBu) (1.5 - 2.0 equiv)[1]

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Methodology:
  • Acid Activation:

    • Charge a flame-dried flask with the Carboxylic Acid and anhydrous THF (0.2 M concentration).

    • Add CDI (1.1 equiv) in one portion under Nitrogen/Argon.[1]

    • Observation: Watch for vigorous effervescence (CO₂ evolution).[1]

    • Stir at Room Temperature (RT) for 1–2 hours.

    • Checkpoint: Monitor by TLC or LCMS. The starting acid should disappear, converting to the N-acylimidazole (often a lower Rf spot or distinct LCMS peak).[1]

  • Guanidine Free-Basing (Critical Step):

    • In a separate flask, suspend Guanidine HCl (1.5 equiv) in anhydrous DMF.

    • Carefully add NaH (1.5 equiv) at 0°C. Stir for 30 mins to generate the free guanidine base and NaCl.

    • Note: Failure to "free-base" the guanidine is the #1 cause of failure. DIPEA is often too weak (pKa ~10) to efficiently deprotonate guanidinium (pKa ~13.[1]6) for this specific nucleophilic attack.

  • Coupling:

    • Transfer the free guanidine solution into the activated acid solution.

    • Stir at RT for 4–16 hours.

  • Workup:

    • Quench with water.[4][6][7] Remove THF under reduced pressure.

    • Dilute with EtOAc. Wash with water (3x) to remove imidazole and DMF.

    • Dry over Na₂SO₄ and concentrate.[8]

Protocol B: EDC-Mediated Synthesis (Aqueous/Organic)

Best for: Complex substrates, chiral amino acids, and small-scale discovery chemistry.[1] Constraint: More expensive; removal of HOBt can sometimes be tedious.

Reagents:
  • Carboxylic Acid (1.0 equiv)[1]

  • EDC[2][3][4][5][6][7][9][10][11][12][13]·HCl (1.2 - 1.5 equiv)[1]

  • HOBt (1.2 equiv) or Oxyma Pure[1]

  • Guanidine derivative (1.2 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 - 4.0 equiv)[1]

  • Solvent: DMF or DCM/DMF mixture.

Step-by-Step Methodology:
  • Pre-Activation:

    • Dissolve Carboxylic Acid and HOBt in DMF (0.1 – 0.2 M).

    • Add EDC[2][4][5][7][10][12]·HCl. Stir for 15–30 minutes at 0°C to form the active ester.

  • Addition of Nucleophile:

    • Add the Guanidine salt.

    • Immediately add DIPEA (3.0–4.0 equiv).[1]

    • Expert Note: Unlike the CDI protocol, EDC couplings often tolerate DIPEA as the base because the HOBt-active ester is highly reactive toward the equilibrium concentration of free guanidine generated by DIPEA.[1]

  • Reaction:

    • Allow to warm to RT and stir overnight.

  • Workup:

    • Dilute with EtOAc.

    • Wash Sequence:

      • 5% Citric Acid or 1M HCl (to remove unreacted guanidine and DIPEA).

      • Sat. NaHCO₃ (to remove unreacted acid and HOBt).

      • Brine.

    • Warning: N-acylguanidines can be amphoteric. If the product is highly basic, avoid strong acid washes; use pH 5–6 buffers instead.[1]

Comparative Analysis & Decision Matrix

FeatureCDI (Carbonyldiimidazole)EDC (Carbodiimide)
Cost LowModerate to High
Moisture Sensitivity High (Strictly Anhydrous)Low (Water Soluble)
Byproducts Imidazole, CO₂ (Gas/Water soluble)Urea derivative (Water soluble)
Purification Simple extraction/EvaporationExtraction (requires acidic/basic washes)
Racemization Risk Moderate (via Azlactone)Low (when used with HOBt/HOAt)
Scale-Up Suitability Excellent (No filtration issues)Good (but expensive)
Key Use Case Simple acids, large batchesPrecious intermediates, chiral centers

Troubleshooting & Optimization

Issue: Low Yield / No Reaction
  • Cause: Incomplete liberation of the guanidine free base.

  • Solution (CDI): Switch from DIPEA to NaH or KOtBu for the guanidine activation step.[1]

  • Solution (EDC): Increase DIPEA equivalents to 4-5x or use DMAP (catalytic) to accelerate the attack (caution: DMAP increases racemization risk).[1]

Issue: Regioisomers (Substituted Guanidines)

When coupling mono-substituted guanidines (R-NH-C(=NH)NH₂), acylation usually occurs at the unhindered nitrogen.[1] However, migration can occur.[1][2]

  • Fix: Lower the reaction temperature (0°C). Use the CDI method, which is often more sterically discriminating than the highly reactive HOBt ester.[1]

Issue: N-Acylurea Formation (Side Product)
  • Symptom: A stable impurity that matches the mass of [Acid + EDC].[1]

  • Fix: Ensure HOBt/HOAt is added before EDC. This intercepts the O-acylisourea before it can rearrange.

References

  • Elmore, D. T. "Peptide Synthesis." Cambridge University Press, 2021 .[1] (General grounding on coupling mechanisms).

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1] Chemical Society Reviews, 2009 , 38(2), 606-631.[1] Link

  • Staab, H. A. "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1962 , 1(7), 351-367.[1] (Foundational text on CDI chemistry). Link[1]

  • Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling."[1] Tetrahedron, 2005 , 61(46), 10827-10852.[1] Link[1]

  • Looper, R. E., et al. "Chlorotrimethylsilane Activation of Acylcyanamides for the Synthesis of Mono-N-acylguanidines."[1][14][15] Journal of Organic Chemistry, 2011 , 76(16), 6967–6971.[1] (Alternative methodology context). Link[1]

HPLC purification methods for benzoylguanidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of Benzoylguanidine Derivatives via RP-HPLC

Executive Summary

Benzoylguanidine derivatives (e.g., Cariporide, Eniporide) represent a critical class of Na+/H+ exchanger (NHE-1) inhibitors utilized in cardioprotection and oncology research. While their pharmacological potential is high, their purification presents distinct chromatographic challenges. The highly basic guanidinium moiety (


) acts as a strong cation, leading to severe peak tailing on standard silica phases due to secondary silanol interactions.

This guide provides a robust, self-validating workflow for the purification of benzoylguanidines. It moves beyond generic protocols to address the specific physicochemical behavior of the guanidine "hard base" character, offering strategies for analytical scouting, preparative scale-up, and salt-form conversion.

The Physicochemical Challenge

To purify benzoylguanidines, one must understand the "Silanol Trap."

  • The Mechanism: At neutral or slightly acidic pH (pH 4–6), residual silanol groups (

    
    ) on the stationary phase are ionized. The protonated guanidinium cation (
    
    
    
    ) interacts electrostatically with these silanols.
  • The Result: This secondary interaction (non-hydrophobic) causes kinetic lag, resulting in asymptotic peak tailing, poor resolution of impurities, and fraction cross-contamination.

The Solution: We utilize Ion-Pairing Chromatography or Steric Protection to mask these interactions.

Strategic Method Development (Decision Tree)

Before initiating wet-lab work, select your mobile phase strategy based on your downstream application.

MobilePhaseStrategy Start Downstream Application? BioAssay Biological Assay (Need specific salt) Start->BioAssay MS_Analysis Mass Spectrometry (Need volatility) Start->MS_Analysis NMR_Crystal NMR / Crystallography (Need purity) Start->NMR_Crystal TFA_Route Route A: 0.1% TFA (Best Peak Shape) BioAssay->TFA_Route Requires Salt Exchange Formate_Route Route B: 10mM NH4 Formate (MS Compatible) MS_Analysis->Formate_Route High_pH Route C: pH 10 Ammonium Bicarb (Hybrid Silica Only) MS_Analysis->High_pH If stable NMR_Crystal->TFA_Route

Figure 1: Mobile phase decision matrix. Route A (TFA) is the gold standard for purification due to superior silanol suppression, despite the need for salt exchange later.

Protocol 1: Analytical Scouting (The "Map")

Objective: Establish purity profile and loading capacity.

Reagents:

  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).[1] Note: TFA acts as an ion-pairing agent, neutralizing the charge on the guanidine.

  • Solvent B: Acetonitrile (ACN) + 0.1% TFA.

  • Column: C18 with high carbon load and end-capping (e.g., Waters Symmetry C18 or Phenomenex Luna C18(2)).

    • Why? End-capping reduces accessible silanols.

Instrument Parameters:

  • Flow Rate: 1.0 mL/min (for 4.6mm ID column).[2]

  • Temperature: 40°C (Improves mass transfer, sharpens guanidine peaks).

  • Detection: UV @ 210 nm (amide backbone) and 254 nm (benzoyl ring).

Gradient Table:

Time (min) % Solvent B Event
0.0 5 Equilibration
2.0 5 Load/Desalt
20.0 95 Elution Gradient
22.0 95 Wash

| 22.1 | 5 | Re-equilibration |

System Suitability Criteria (Self-Validating):

  • Tailing Factor (

    
    ):  Must be < 1.5. If > 1.5, increase TFA to 0.2% or switch to a "Charged Surface Hybrid" (CSH) column.
    
  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest synthetic precursor (often the non-guanidylated amine).
    

Protocol 2: Preparative Scale-Up (The "Harvest")

Objective: Isolate >50mg of material with >98% purity.

1. Sample Preparation (Critical Step): Benzoylguanidines are often sparingly soluble in water but soluble in DMSO.

  • Dissolution: Dissolve crude solid in minimum DMSO (e.g., 100 mg/mL).

  • Dilution: Dilute 1:1 with 0.1% aqueous TFA.

  • Why? Injecting pure DMSO can cause "solvent breakthrough" where the compound travels with the solvent front. The aqueous dilution ensures the compound binds to the head of the column.

2. Loading Study: Perform incremental injections (e.g., 10µL, 50µL, 100µL) on the analytical column to determine the "touching band" limit. Scale this to the prep column using the formula:



3. Preparative Gradient: Based on the analytical retention time (


), create a Focused Gradient .
  • If

    
     is at 40% B, the prep gradient should be:
    
    • 0-2 min: 5% B (Load)

    • 2-12 min: 30% B to 50% B (Shallow gradient for separation)

    • 12-14 min: 95% B (Wash)

4. Fraction Collection:

  • Trigger: Slope + Threshold.

  • Note: Guanidines often have a "fronting" impurity (hydrolysis product) and a "tailing" impurity (dimer). Collect the heart-cut; discard the leading/trailing 10% of the peak.

Post-Purification: Salt Exchange

HPLC with TFA yields the Trifluoroacetate salt . This is often cytotoxic and unsuitable for biological assays.

Protocol for Conversion to Hydrochloride/Mesylate Salt:

  • Lyophilize the TFA fractions to a dry powder.

  • Redissolve in 10x volume of 0.1 M HCl (or Methanesulfonic acid).

  • Lyophilize again. Repeat this step 3 times.

  • Validation: Run 19F-NMR. The disappearance of the TFA signal (-76 ppm) confirms the exchange.

Troubleshooting Guide

IssueCauseSolution
Broad/Tailing Peaks Silanol interactionAdd 0.1% Triethylamine (TEA) to mobile phase (if pH < 3) or switch to High pH method (pH 10) using Hybrid Silica.
Split Peaks Injection solvent incompatibilityDilute DMSO sample with water/buffer until slightly cloudy, then add a drop of TFA to clear.
Carryover Guanidine sticking to injector sealUse a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
Low Recovery Irreversible adsorptionPassivate the column with 10 injections of high-concentration standard before the run.

Workflow Visualization

PurificationWorkflow Synthesis Crude Benzoylguanidine (Synthesis Mixture) Solubility Dissolve in DMSO Dilute 1:1 with 0.1% TFA(aq) Synthesis->Solubility Scouting Analytical Scouting (C18, 0-100% Gradient) Solubility->Scouting Decision Rs > 1.5? Scouting->Decision Optimize Adjust Gradient Slope or Change Modifier Decision->Optimize No PrepRun Preparative Run (Focused Gradient) Decision->PrepRun Yes Optimize->Scouting Workup Lyophilization & Salt Exchange (HCl/Mesylate) PrepRun->Workup

Figure 2: End-to-end purification workflow ensuring salt form control and purity.

References

  • Scholz, W., et al. (1997). Protective effects of HOE642, a selective sodium-hydrogen exchange inhibitor, in ischemia and reperfusion. Cardiovasc Res. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 151172, Cariporide. Retrieved from [Link]

  • ChromForum. Guanidine derivatives separation discussion. Retrieved from [Link]

Sources

In vitro platelet swelling assay for NHE-1 inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision In Vitro Platelet Swelling Assay for NHE-1 Inhibition

Abstract

The Sodium-Hydrogen Exchanger isoform 1 (NHE-1) is a critical regulator of platelet intracellular pH (pHi) and volume.[1] Its hyperactivity is implicated in essential hypertension, ischemia-reperfusion injury, and pro-thrombotic states. This guide details a robust, label-free optical assay to quantify NHE-1 activity. By utilizing a sodium propionate "acid load" system, researchers can induce controlled cytosolic acidification, triggering NHE-1-mediated sodium influx and subsequent osmotic swelling. This swelling is kinetically monitored as a decrease in Optical Density (OD), providing a direct functional readout for screening NHE-1 inhibitors like Cariporide.

Mechanistic Principle: The Propionate Clamp

The assay relies on the rapid diffusion of protonated weak acids across the plasma membrane to clamp the cytosolic pH.

  • Acid Loading: In a sodium propionate medium, undissociated propionic acid (

    
    ) diffuses freely into the platelet.
    
  • Dissociation: Inside the cytosol, it dissociates into propionate anions (

    
    ) and protons (
    
    
    
    ), causing acute acidification.
  • NHE-1 Activation: The drop in pHi allosterically activates NHE-1, which extrudes

    
     in exchange for extracellular 
    
    
    
    .
  • Osmotic Swelling: The accumulation of intracellular

    
     (and the trapped 
    
    
    
    ) creates a hyperosmotic condition, drawing water into the cell. This volume increase reduces light scattering, measured as a decrease in OD.

Figure 1: Signal Transduction & Assay Mechanism

NHE1_Mechanism cluster_ext Extracellular Space (Na-Propionate Buffer) cluster_mem Platelet Membrane cluster_int Cytosol (Intracellular) Na_ext Na+ NHE1 NHE-1 Exchanger Na_ext->NHE1 HProp_ext Propionic Acid (H-Prop) HProp_int H-Prop HProp_ext->HProp_int Diffusion Na_int Na+ Accumulation NHE1->Na_int Exchange H_int H+ HProp_int->H_int Dissociation Prop_int Propionate- HProp_int->Prop_int H_int->NHE1 Activates Water H2O Influx (Swelling) Na_int->Water Osmotic Pull

Caption: Propionic acid diffusion acidifies the cytosol, triggering NHE-1 mediated Na+ influx and subsequent osmotic swelling.

Materials & Reagents

Critical Buffers

The integrity of this assay depends entirely on the buffer composition. Standard PBS cannot be used.

ReagentCompositionPurpose
Anticoagulant ACD (Acid-Citrate-Dextrose) Solution APreserves platelet function and prevents pH drift better than standard citrate.
Propionate Buffer 140 mM Sodium Propionate, 10 mM HEPES, 5 mM Glucose, 2 mM

, 1 mM

.
Creates the driving force for acidification and Na+ exchange.[2]
Inhibitor Vehicle DMSO (Dimethyl sulfoxide)Dissolve Cariporide/Amiloride. Final assay concentration <0.1%.
Reference Inhibitors

Use these to validate the assay window.

CompoundTarget SpecificityRecommended IC50 Range
Cariporide (HOE-642) Highly Selective NHE-1~0.03 - 0.1 µM
Amiloride Non-specific NHE~10 - 100 µM
EIPA Non-specific NHE (Potent)~0.1 - 1.0 µM

Experimental Protocol

Pre-requisite: All buffers must be pre-warmed to 37°C . NHE-1 activity is highly temperature-dependent and is significantly blunted at room temperature (24°C).

Step 1: Platelet Isolation[3]
  • Blood Draw: Collect venous blood into ACD tubes (Ratio 1:6). Avoid heparin as it can induce spontaneous aggregation artifacts.

  • PRP Preparation: Centrifuge at 150 x g for 15 minutes at room temperature (no brake).

  • Collection: Carefully aspirate the upper Platelet-Rich Plasma (PRP) layer, leaving 0.5 cm above the buffy coat to avoid leukocyte contamination.

    • Note: For highest precision, wash platelets to remove plasma proteins (albumin buffers pH). However, Rosskopf et al. demonstrated PRP is sufficient for high-throughput screening.

Step 2: Sample Preparation
  • Count: Adjust PRP to

    
     platelets/mL using autologous Platelet-Poor Plasma (PPP) or Tyrode’s buffer.
    
  • Incubation: Aliquot PRP into reaction tubes. Add the test inhibitor (e.g., Cariporide) or Vehicle (DMSO). Incubate for 10 minutes at 37°C .

Step 3: The Swelling Assay (Microplate Format)
  • Setup: Use a 96-well clear bottom plate. Set the plate reader to 37°C .

  • Blanking: Add 100 µL of Propionate Buffer to blank wells.

  • Reaction:

    • Dispense 140 µL of pre-warmed Propionate Buffer into sample wells.

    • Rapidly add 60 µL of Incubated PRP to the wells.

  • Measurement: Immediately start kinetic reading at 550 nm (or 595 nm).

    • Interval: Every 10 seconds.

    • Duration: 5–10 minutes.

    • Shaking: Orbital shaking (low speed) between reads to keep platelets in suspension.

Figure 2: Experimental Workflow

Workflow cluster_assay Assay Execution (Plate Reader) Start Whole Blood (ACD Tube) Centrifuge Centrifuge 150xg, 15 min Start->Centrifuge PRP Isolate PRP (Top Layer) Centrifuge->PRP Incubate Incubate with Inhibitor (10 min @ 37°C) PRP->Incubate Mix Rapid Mix: PRP + Propionate Buffer Incubate->Mix Read Kinetic Read OD @ 550nm Mix->Read Result Data Analysis: Calculate Slope (k) Read->Result

Caption: Step-by-step workflow from blood collection to kinetic optical density measurement.

Data Analysis & Interpretation

The raw data will show a decay curve. As platelets swell, they scatter less light, causing the OD to drop.

  • Normalize: Convert raw OD values to

    
     relative to time zero (
    
    
    
    ).
    
    
  • Calculate Rate Constant (

    
    ):  The initial phase of swelling (first 60–120 seconds) follows first-order kinetics. Determine the slope of the steepest linear part of the curve.
    
    • Steep Negative Slope: High NHE-1 activity (Rapid Swelling).

    • Flat Slope: Inhibited NHE-1 activity.

  • Inhibition Calculation:

    
    
    

Expected Results:

  • Control (Vehicle): Rapid decrease in OD (typically 10-15% drop over 5 mins).

  • Cariporide (10 µM): Significant attenuation of the slope (OD remains stable or decreases very slowly).

Troubleshooting & Optimization (Expertise)

  • Temperature Control is Non-Negotiable: NHE-1 activity at 22°C is roughly 50% of that at 37°C. If your plate reader does not heat evenly, your data will be noisy. Pre-warm the plate.

  • Buffer pH Stability: Sodium propionate buffer must be pH 6.7. If the pH drifts higher (>7.0), the "acid load" driving force is reduced, and the assay sensitivity drops.

  • Agitation: Platelets settle quickly. If your plate reader cannot shake between reads, the OD will decrease due to sedimentation, not swelling, creating a False Positive.

  • Hemolysis: Avoid hemolyzed samples. Free hemoglobin absorbs light at 550 nm, interfering with the scattering measurement.

References

  • Rosskopf, D., et al. (1991). Rapid determination of the elevated Na(+)-H+ exchange in platelets of patients with essential hypertension using an optical swelling assay.[3] Journal of Hypertension.[3]

  • Siffert, W., & Akkerman, J. W. (1987). Activation of sodium-proton exchange is a prerequisite for Ca2+ mobilization in human platelets. Nature.

  • Rosskopf, D. (1999). Sodium-hydrogen exchange and platelet function.[4] Journal of Thrombosis and Thrombolysis.[4]

  • Scholz, W., et al. (1995). Protective effects of HOE642, a selective sodium-hydrogen exchange subtype 1 inhibitor, on cardiac ischaemia and reperfusion. Cardiovascular Research.

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Application Notes and Protocols for Bioassays: A Guide to Dissolving N-(5-chloro-2-methoxybenzoyl)guanidine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the effective solubilization, handling, and application of N-(5-chloro-2-methoxybenzoyl)guanidine in Dimethyl Sulfoxide (DMSO) for various bioassays. Recognizing that many novel or specialized compounds like this compound may lack extensive public solubility and stability data, this document emphasizes the establishment of a robust, self-validating workflow. The protocols herein are designed for researchers, scientists, and drug development professionals, focusing on ensuring data integrity, reproducibility, and the accurate interpretation of biological results. We will delve into the critical aspects of DMSO as a solvent, from its physicochemical impact on assay systems to best practices in stock solution preparation, quality control, and final assay concentration optimization.

Introduction: The Challenge of Novel Compound Solubilization

This compound is a guanidinium-containing compound, a class of molecules known for their diverse biological activities, including the potential inhibition of voltage-gated ion channels and mitochondrial oxidative phosphorylation.[1][2] The benzoyl moiety, with its chloro and methoxy substitutions, further suggests a compound designed to explore specific structure-activity relationships (SAR).[3] However, as is common with many discovery compounds, its aqueous solubility is likely limited, necessitating the use of an organic solvent for biological testing.[4]

Dimethyl Sulfoxide (DMSO) is the most widely used solvent in drug discovery for solubilizing compounds for high-throughput screening and other bioassays due to its broad solubilizing power and miscibility with aqueous media.[5][6] However, DMSO is not biologically inert. At certain concentrations, it can induce cytotoxicity, affect cell differentiation, and interfere with the activity of specific enzymes, potentially confounding experimental results.[6][7][8]

Therefore, the primary objective of this guide is to provide a systematic approach to:

  • Characterize the solubility and stability of this compound in DMSO.

  • Establish a reproducible protocol for the preparation of high-concentration stock solutions.

  • Implement a rigorous quality control (QC) pipeline to validate stock integrity.

  • Detail best practices for serial dilution and the preparation of working solutions for bioassays.

  • Define a methodology to determine the optimal, non-interfering final DMSO concentration for your specific assay system.

This application note is structured to empower the researcher to develop a bespoke and validated protocol tailored to their experimental needs, ensuring that the observed biological effects are attributable to the compound of interest and not the solvent system.

The Critical Role of DMSO: A Double-Edged Sword

The choice of DMSO as a solvent is a balance between its excellent solubilizing capacity and its potential biological impact.[9] Understanding these factors is paramount for sound experimental design.

Physicochemical Properties of DMSO
PropertyValueSignificance in Bioassays
Formula C₂H₆OSA polar aprotic solvent.[10]
Boiling Point 189 °CLow volatility reduces evaporation from assay plates.[11]
Freezing Point 18.5 °CHigh freezing point can cause precipitation of compounds during freeze-thaw cycles.[11]
Hygroscopicity HighReadily absorbs water from the atmosphere, which can alter solubility and promote compound degradation.[12]
Biological Effects of DMSO

The final concentration of DMSO in the assay medium is a critical parameter. While industry standards often accept up to 0.5% DMSO, the actual tolerance is highly dependent on the cell type or biochemical system under investigation.[13][14]

  • Cytotoxicity: Most mammalian cell lines exhibit toxic effects at DMSO concentrations above 1%.[11] Studies have shown that concentrations as high as 5% can completely inhibit cell proliferation.[15] It is crucial to determine the maximum tolerated DMSO concentration for your specific cell line.

  • Assay Interference: DMSO can directly inhibit or activate certain enzymes.[6] For instance, it has been shown to act as a differential inhibitor of aldose reductase.[6] Therefore, a vehicle control (medium with the same final DMSO concentration as the test compound) is mandatory in all experiments.[16]

  • Cell Differentiation and Gene Expression: DMSO is known to induce differentiation in certain cell lines and can alter gene expression profiles.[7]

The workflow for determining the optimal DMSO concentration is outlined below.

cluster_0 DMSO Tolerance Assay Workflow A Prepare Serial Dilutions of DMSO in Cell Culture Medium (e.g., 0.05% to 5%) B Seed Cells at Optimal Density in a Multi-well Plate A->B 1. C Treat Cells with Different DMSO Concentrations B->C 2. D Incubate for the Duration of the Planned Bioassay C->D 3. E Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E 4. F Determine the Highest Concentration with No Significant Effect on Viability (e.g., >90% Viability) E->F 5.

Caption: Workflow for determining the maximum tolerated DMSO concentration.

Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound. The molecular weight must be confirmed from the certificate of analysis provided by the supplier. For the purpose of this protocol, we will assume a hypothetical molecular weight of 243.68 g/mol (based on the non-salt form).

Materials
  • This compound powder

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Sterile, amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

Safety Precautions
  • Perform all steps in a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Step-by-Step Procedure
  • Weighing the Compound: Carefully weigh out 2.44 mg of this compound powder and transfer it to the sterile amber glass vial.

  • Adding DMSO: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.[17] Observe the solution for any undissolved particulates.

  • Aiding Solubilization (if necessary): If the compound does not fully dissolve, warm the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently.[17] Alternatively, sonicate the vial for a few minutes until the solution is clear.[17] Avoid excessive heating, as it can degrade the compound.

  • Quality Control (See Section 4): Before storage, it is critical to perform QC checks to confirm the identity, purity, and concentration of the stock solution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, DMSO-compatible tubes. Store aliquots at -20°C or -80°C to minimize degradation and repeated freeze-thaw cycles.[18][19]

Self-Validating System: A Mandate for Quality Control

Given the limited available data for this specific compound, establishing an in-house QC process is not optional, but essential for data integrity.[20][21]

Initial Stock Solution Validation

Immediately after preparation, the high-concentration stock solution should be subjected to analysis to confirm its key attributes.

QC ParameterMethodPurpose
Identity Confirmation LC-MSTo verify the molecular weight of the dissolved compound matches the expected value.[20]
Purity Assessment HPLC-UV/ELSDTo determine the purity of the compound in solution and detect any degradation products or impurities.[21]
Concentration Verification qNMR or LC-CLND/ELSDTo confirm the actual concentration of the stock solution, as automated weighing and dissolution can have inaccuracies.[18][20]
Long-Term Stability Assessment

Compound stability in DMSO can be variable.[18] It is advisable to perform a long-term stability study.

  • Prepare a batch of stock solution and aliquot it.

  • Store the aliquots at the intended storage temperature (e.g., -20°C).

  • At defined time points (e.g., 1, 3, 6, and 12 months), thaw an aliquot and re-analyze its purity and concentration using the methods described above.

  • This will establish the viable shelf-life of your stock solution under your specific storage conditions.

Protocol: Serial Dilution for Bioassay Working Solutions

Serial dilution is a fundamental technique to create a range of concentrations for generating dose-response curves.[22][23] Accuracy at each step is critical, as errors are propagated throughout the series.[23]

Intermediate Dilution Plate

Directly diluting a high-concentration stock (e.g., 10 mM) into the final assay medium can cause the compound to precipitate.[4] Therefore, an intermediate dilution step in 100% DMSO is recommended.

cluster_1 Serial Dilution Workflow Stock 10 mM Stock in DMSO Intermediate Intermediate Plate (in 100% DMSO) Stock->Intermediate Create Highest Concentration (e.g., 200 µM) Intermediate->Intermediate FinalAssay Final Assay Plate (in Culture Medium) Intermediate->FinalAssay Transfer Small Volume to Medium (e.g., 1 µL into 199 µL)

Caption: General workflow for preparing assay-ready plates.

Step-by-Step Protocol (Example for a 10-point, 1:3 dilution series)
  • Prepare Intermediate Plate:

    • Add the required volume of 100% DMSO to wells A2 through A10 of a 96-well plate.

    • Thaw the 10 mM stock solution. To create a top intermediate concentration of 200 µM, perform a 1:50 dilution of the stock in DMSO in well A1.

    • Transfer a volume from well A1 to well A2 and mix thoroughly.

    • Repeat this transfer and mixing process sequentially from well A2 to A10. Use fresh pipette tips for each transfer to avoid carryover.

  • Prepare Final Assay Plate:

    • Add cell culture medium to all required wells of the final 96-well assay plate.

    • Transfer a small, precise volume (e.g., 1 µL) from each well of the intermediate plate to the corresponding well of the final assay plate. This final dilution step (e.g., 1:100 or 1:200) ensures the final DMSO concentration remains low and constant across all wells (e.g., 1% or 0.5%).[24]

    • Crucially, add the same volume of 100% DMSO to your vehicle control wells.

  • Mix and Incubate: Mix the final assay plate gently, typically on a plate shaker, before adding cells or initiating the biochemical reaction.

Conclusion and Best Practices Summary

The successful use of this compound, or any poorly characterized compound, in bioassays hinges on a meticulous and validated approach to its solubilization and handling. The narrative of your research is only as trustworthy as the foundational steps of compound preparation.

Key Takeaways:

  • Assume Nothing: Do not rely on theoretical solubility. Empirically determine the solubility and stability of your compound in DMSO.

  • Quality Control is Paramount: Validate the identity, purity, and concentration of every new batch of stock solution. An unvalidated stock solution can invalidate weeks or months of experimental work.

  • Respect the Solvent: DMSO is a chemical with biological effects. Always determine the tolerance of your specific assay system and include a vehicle control in every experiment.

  • Mind the Details: Use high-purity, anhydrous DMSO. Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from water absorption and freeze-thaw cycles.

  • Document Everything: Maintain a detailed record of stock solution preparation dates, QC results, and storage conditions to ensure long-term reproducibility.

By integrating these principles and protocols into your workflow, you can build a robust and self-validating system that ensures the reliability and integrity of your biological data.

References

  • Kozik, V., et al. (2018). Compound Management: Guidelines for Compound Storage, Provision, and Quality Control. ResearchGate. [Link]

  • Lemaire, F. (2015). Implementation of high-throughput quality control processes within Compound Management. European Pharmaceutical Review. [Link]

  • StackWave. (2023). Understanding Serial Dilution - An Essential Practice for Drug Discovery. [Link]

  • INTEGRA Biosciences. (2023). Master the art of pipetting and learn how to perform serial dilutions with our comprehensive guide. [Link]

  • Lemaire, F. (2011). Implementation of high-throughput quality control processs within compound management. European Pharmaceutical Review. [Link]

  • Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. [Link]

  • de Oliveira, D. M., et al. (2020). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. [Link]

  • Elands, S. J., et al. (2018). Acceptable Serial Dilution Pass/Fail Criteria in a Drug Discovery Environment. SLAS DISCOVERY. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • El-Serafi, A. T., et al. (2017). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. PMC. [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Ho, T., Hartsock, A., & Grewe, B. (2021). Serial Dilution | Definition, Purpose & Calculation. Study.com. [Link]

  • Singh, M., & Singh, N. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. [Link]

  • Werner, A. (2023). How to do serial dilutions (including calculations). INTEGRA Biosciences. [Link]

  • ResearchGate. (2019). DMSO tolerance and reagent stability testing. [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]

  • De Esch, C. E., et al. (2021). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. PMC. [Link]

  • BioAscent. Using BioAscent's compound management services to accelerate design-make-test cycles. [Link]

  • National Center for Biotechnology Information. Quantitation of Residual DMSO in Nanoformulations Using Gas Chromatography with Direct Injection and Flame Ionization Detection. [Link]

  • Adinolfi, S., et al. (2018). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC. [Link]

  • Patel, K., et al. (2021). Method of Validation for Residual Solvents in Bisoprolol Fumarate by GC Technique. Asian Journal of Pharmaceutical Research. [Link]

  • Adamska, A., et al. (2014). DEVELOPMENT AND VALIDATION OF THE GC METHOD FOR THE QUANTITATIVE DETERMINATION OF SEMI-VOLATILE SOLVENTS IN THE PHARMACEUTICAL SUBSTANCE BOSENTAN. Acta Poloniae Pharmaceutica. [Link]

  • Swartz, K. J. (2007). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. PMC. [Link]

  • National Center for Biotechnology Information. 5-Chloro-2-methoxyaniline. PubChem. [Link]

  • Vsevolod, Y., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]

  • National Center for Biotechnology Information. Methyl 5-chloro-2-methoxybenzoate. PubChem. [Link]

  • Szollosi, D., et al. (2023). 5-Chloro-2-Guanidinobenzimidazole (ClGBI) Is a Non-Selective Inhibitor of the Human HV1 Channel. PMC. [Link]

  • ChemBK. 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide. [Link]

  • Tetko, I. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. [Link]

  • Almalki, A. A., et al. (2022). Solubility and Thermodynamics Data of Cabozantinib Malate in Various Aqueous Solutions of Dimethyl Sulfoxide at Different Temperatures. PMC. [Link]

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Application Notes and Protocols for the Synthesis of N-substituted 5-chloro-2-methoxybenzoylguanidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of N-substituted 5-chloro-2-methoxybenzoylguanidine analogs. These compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents, notably as inhibitors of the Na+/H+ exchanger (NHE).[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of step-by-step instructions and expert insights into the underlying chemical principles. We present a robust and validated synthetic methodology, beginning with the activation of 5-chloro-2-methoxybenzoic acid and its subsequent coupling with guanidine derivatives. This guide includes detailed characterization data, troubleshooting advice, and visual workflows to ensure successful and reproducible synthesis.

Introduction: The Significance of Benzoylguanidines

The guanidinium group is a highly basic functional group that is protonated under physiological conditions, allowing it to participate in crucial electrostatic and hydrogen-bonding interactions with biological targets.[2] When incorporated into a benzoyl scaffold, the resulting benzoylguanidine moiety serves as a key pharmacophore in a variety of biologically active molecules.[3] Derivatives of this class have demonstrated a wide range of therapeutic activities, including anti-arrhythmic, antihypertensive, and antiviral effects.[4][5]

Notably, substituted benzoylguanidines have been extensively investigated as potent inhibitors of the sodium-hydrogen exchanger isoform 1 (NHE1).[1] Inhibition of NHE1 is a promising therapeutic strategy for mitigating ischemia-reperfusion injury in cardiac tissue. The 5-chloro-2-methoxy substitution pattern on the benzoyl ring has been identified as a critical feature for high-potency inhibition in several analog series. This guide focuses specifically on the synthesis of these valuable analogs, providing a foundational methodology that can be adapted for the creation of diverse compound libraries for structure-activity relationship (SAR) studies.

Synthetic Strategy and Mechanistic Rationale

The primary challenge in synthesizing benzoylguanidines is the formation of the amide bond between a relatively non-nucleophilic guanidine and a carboxylic acid derivative. Several synthetic routes are available, but the most common and reliable approach involves the acylation of guanidine with an activated benzoic acid derivative.[6]

Choice of Acylating Agent

Two primary precursors can be employed for the acylation step:

  • 5-Chloro-2-methoxybenzoyl Chloride: This acyl chloride is highly reactive and will readily react with guanidine. However, its synthesis from the corresponding benzoic acid requires an additional step (e.g., using thionyl chloride or oxalyl chloride), and the reaction itself produces HCl, which must be scavenged by a non-nucleophilic base to prevent the protonation and deactivation of the guanidine nucleophile.

  • 5-Chloro-2-methoxybenzoic Acid: This is often the preferred starting material due to its commercial availability and stability. To facilitate the reaction with guanidine, the carboxylic acid must be activated in situ using a coupling agent. Reagents such as 1,1'-carbonyldiimidazole (CDI) are highly effective. CDI reacts with the carboxylic acid to form a reactive acyl-imidazole intermediate, which is then susceptible to nucleophilic attack by guanidine. This method avoids the generation of harsh acidic byproducts.[6]

This guide will focus on the CDI-mediated coupling approach due to its mild conditions, high efficiency, and operational simplicity.

Reaction Mechanism: CDI-Mediated Coupling

The reaction proceeds via a two-step, one-pot process. First, the 5-chloro-2-methoxybenzoic acid is activated by CDI. The lone pair on the imidazole nitrogen attacks the carboxyl carbon, leading to the formation of a highly reactive N-acylimidazolide intermediate and the release of imidazole and CO2. In the second step, the free base of guanidine acts as a nucleophile, attacking the carbonyl carbon of the acyl-imidazole. This results in the formation of the desired N-benzoylguanidine product and the displacement of another molecule of imidazole.

G Fig. 1: CDI-Mediated Amide Coupling Mechanism RCOOH 5-Chloro-2-methoxybenzoic Acid Intermediate N-Acylimidazolide (Reactive Intermediate) RCOOH->Intermediate + CDI CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Intermediate Product N-Benzoylguanidine Product Intermediate->Product + Guanidine Byproducts Imidazole + CO₂ Intermediate->Byproducts - Imidazole, - CO₂ Guanidine Guanidine (Nucleophile) Guanidine->Product Product->Byproducts + Imidazole G Fig. 2: Overall Synthetic Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization prep_acid 1. Dissolve Acid in THF activation 3. Activate Acid with CDI prep_acid->activation prep_guanidine 2. Prepare Guanidine Free Base coupling 4. Add Guanidine Solution prep_guanidine->coupling activation->coupling stir 5. React Overnight at RT coupling->stir quench 6. Quench and Concentrate stir->quench extract 7. Liquid-Liquid Extraction quench->extract purify 8. Column Chromatography extract->purify analysis 9. NMR, MS, IR Analysis purify->analysis

Caption: Overall Synthetic Workflow.

Step-by-Step Procedure
  • Preparation of Guanidine Free Base: In a 50 mL round-bottom flask, suspend guanidine hydrochloride (1.43 g, 15.0 mmol) in anhydrous THF (30 mL). Add sodium methoxide (0.81 g, 15.0 mmol) portion-wise with stirring. A white precipitate of NaCl will form. Stir the suspension at room temperature for 1 hour. The resulting suspension contains the guanidine free base and should be used directly in the next steps.

    • Causality Note: Guanidine is typically supplied as a stable hydrochloride salt. A strong, non-nucleophilic base is required to generate the free guanidine base in situ, which is necessary for it to act as a nucleophile. [2]Sodium methoxide is effective, and the NaCl byproduct is largely insoluble in THF.

  • Activation of Carboxylic Acid: In a separate 250 mL round-bottom flask, dissolve 5-chloro-2-methoxybenzoic acid (1.87 g, 10.0 mmol) in anhydrous THF (50 mL). Add CDI (1.78 g, 11.0 mmol) in one portion. Stir the solution at room temperature. Gas evolution (CO₂) should be observed. Continue stirring for 1-2 hours until the gas evolution ceases and the solution becomes clear. This indicates the complete formation of the acyl-imidazole intermediate.

    • Expertise Note: A slight excess (1.1 eq) of CDI ensures full conversion of the carboxylic acid. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting acid spot.

  • Coupling Reaction: Carefully filter the guanidine suspension from Step 1 through a cannula into the flask containing the activated acyl-imidazole solution from Step 2. Rinse the guanidine flask with a small amount of THF (5-10 mL) and add it to the reaction mixture to ensure a complete transfer.

  • Reaction Monitoring: Stir the combined mixture at room temperature overnight (12-16 hours). The reaction progress can be monitored by TLC (e.g., using a 10% Methanol in Dichloromethane eluent system) until the acyl-imidazole intermediate is consumed.

  • Work-up: a. Remove the THF under reduced pressure using a rotary evaporator. b. Dissolve the resulting residue in ethyl acetate (100 mL). c. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

    • Trustworthiness Note: The NaHCO₃ wash is crucial for removing any unreacted starting acid and the imidazole byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid or viscous oil.

Purification

The crude product should be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of 0% to 10% methanol in dichloromethane (DCM) is typically effective.

  • Procedure: Dissolve the crude product in a minimal amount of DCM. Load it onto a silica gel column pre-equilibrated with 100% DCM. Elute the column with the gradient, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified N-(diaminomethylene)-5-chloro-2-methoxybenzamide.

Product Characterization

The identity and purity of the final compound must be confirmed using standard analytical techniques. The guanidinium group imparts specific spectral signatures.

Expected Spectroscopic Data
TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR Aromatic Protonsδ 7.0 - 7.8 ppmSignals corresponding to the three protons on the substituted benzene ring.
Methoxy Protons (-OCH₃)δ ~3.9 ppm (singlet)Characteristic singlet for the methoxy group.
Guanidine Protons (-NH₂)δ 7.5 - 9.0 ppm (broad)Broad signals due to proton exchange and quadrupolar effects. May be multiple signals.
¹³C NMR Guanidinyl Carbon (C=N)δ 156 - 159 ppmSpecific region for the central carbon of the guanidine moiety. [7]
Carbonyl Carbon (C=O)δ 177 - 179 ppmCharacteristic downfield shift for the amide carbonyl carbon. [7]
Aromatic & Methoxy Cδ 56 ppm (-OCH₃), 115-160 ppm (Aromatic)Expected ranges for the remaining carbons.
FT-IR C=O Stretch (Amide)1600 - 1730 cm⁻¹Strong absorption band for the carbonyl group. [7]
C=N Stretch (Guanidine)1540 - 1600 cm⁻¹Indicates conjugation within the guanidinium system. [7]
N-H Stretch3100 - 3500 cm⁻¹Broad bands corresponding to the N-H bonds of the guanidine group.
MS (ESI+) [M+H]⁺Calculated m/zThe protonated molecular ion should be the base peak.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Low Yield Incomplete activation of the acid.Ensure CDI is fresh and anhydrous. Allow the activation step to proceed for at least 2 hours.
Guanidine free base degraded or not fully formed.Use fresh sodium methoxide. Ensure THF is anhydrous. Use the guanidine suspension immediately after preparation.
Incomplete Reaction Insufficient reaction time.Allow the reaction to stir for up to 24 hours. Gentle heating (40 °C) can be applied, but monitor for side product formation.
Purification Difficulty Product is highly polar and streaks on silica gel.Add 0.5-1% triethylamine or ammonia to the eluent system to suppress the basicity of the guanidine group and improve peak shape.
Product co-elutes with imidazole byproduct.Ensure the aqueous NaHCO₃ wash during work-up was thorough. Imidazole is water-soluble.

References

  • Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases In. (2023). Vertex AI Search.
  • Design, synthesis and biological evaluation of novel substituted benzoylguanidine derivatives as potent Na+/H+ exchanger inhibitors. (2009). PubMed.
  • Table 1 Characteristic benzoylguanidine resonances by NMR spectroscopy.
  • N-Benzoyl-N′,N′′-diphenylguanidinium chloride. PMC.
  • CN1087900A - Benzoyl guanidine, its preparation method and as medicine and contain the purposes of their medicament.
  • Biological Effects of Novel Synthetic Guanidine Derivatives Targeting Leishmania (Viannia) braziliensis. (2026). MDPI.
  • A novel substituted guanidine with high activity in vitro against rhinoviruses. (1973). PubMed.
  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)

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Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Time for Methyl Ester Guanylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of methyl ester guanylation. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency of their guanylation reactions. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in established chemical principles and field-proven insights.

Section 1: Foundational Concepts & Core Questions

This section addresses the fundamental principles of methyl ester guanylation, providing the essential knowledge needed to make informed decisions during reaction optimization.

Q1: What is the fundamental mechanism of methyl ester guanylation, and how does it influence reaction time?

A1: The guanylation of a primary or secondary amine using a methyl ester as a precursor is not a direct conversion. The process is typically a transesterification-like reaction where the methyl ester is converted into a more reactive species, or it involves the use of a separate guanylating agent that reacts with an amine. A common strategy involves the reaction of an amine with an electrophilic guanylating agent.[1] The reaction time is fundamentally dictated by the nucleophilicity of the amine, the electrophilicity of the guanylating agent, and the stability of the tetrahedral intermediate formed during the reaction.

The general mechanism often follows a nucleophilic addition-elimination pathway. The amine attacks the electrophilic carbon of the guanylating agent, forming a tetrahedral intermediate. The subsequent collapse of this intermediate, eliminating a leaving group, is often the rate-determining step. Optimizing reaction time, therefore, hinges on facilitating the formation and breakdown of this intermediate.

Guanylation_Mechanism Reactants Amine (R-NH2) + Guanylating Agent (G-X) Intermediate Tetrahedral Intermediate Reactants->Intermediate Product Guanidine (R-NH-G) + Leaving Group (X-) Intermediate->Product

Caption: General mechanism of a guanylation reaction.

Q2: I need to choose a guanylating agent. What are my options and how do they impact reaction speed?

A2: The choice of guanylating agent is one of the most critical factors influencing reaction time. These reagents vary significantly in their reactivity.

  • Thiourea-based Reagents: Reagents like N,N′-di-Boc-S-methylisothiourea require activation, often with thiophilic metal salts (e.g., Hg(II), Ag(I)) or coupling agents like EDC.[2][3] The reaction rate is dependent on the efficiency of this activation step to form a highly reactive carbodiimide intermediate. While effective, the use of heavy metals can be a drawback.

  • Carbodiimides: These are highly reactive and can directly guanylate amines. The rate is generally fast, but they can be prone to side reactions, including the formation of ureas if water is present.[4]

  • Pyrazole-Carboxamidine Reagents: Reagents like 1H-pyrazole-1-carboxamidine hydrochloride are attractive for their high reactivity and the avoidance of toxic metal catalysts.[5] They often lead to cleaner reactions and shorter reaction times compared to thiourea-based methods.

  • Cyanamides: Cyanamide itself can be used for guanylation, often catalyzed by Lewis acids like Scandium(III) triflate, which activates the cyanamide in situ.[6][7] This method can be efficient, particularly for substrates soluble in aqueous media.

  • "Goodman's Reagent" (1,3-Bis(tert-butoxycarbonyl)-2-(trifluoromethylsulfonyl)guanidine): This reagent is highly electrophilic and capable of guanylating even weakly nucleophilic amines, often resulting in rapid reaction times.[3]

Reagent ClassTypical Activator/CatalystRelative Reaction TimeKey Considerations
Thioureas HgCl₂, AgNO₃, EDCModerate to SlowRequires activation; potential for metal contamination.[2][8]
Carbodiimides None (or Lewis Acid)FastSensitive to moisture; potential for side reactions.[4]
Pyrazole-Carboxamidines Base (e.g., DIPEA)FastGenerally clean; commercially available but can be costly.[5]
Cyanamides Sc(OTf)₃VariableGood for aqueous media; catalyst required.[6]
Goodman's Reagent Base (e.g., DIPEA)Very FastHighly reactive; suitable for challenging substrates.[3]

Section 2: Troubleshooting Guide for Common Issues

This section provides solutions to specific problems you might encounter during your experiments, focusing on logical, step-by-step troubleshooting.

Q3: My guanylation reaction is extremely slow or has stalled completely. What are the likely causes and how can I fix it?

A3: A stalled reaction is a common issue with several potential root causes. Systematically investigating each possibility is key to resolving the problem.

Troubleshooting Workflow:

Troubleshooting_Stalled_Reaction Start Reaction Stalled (Verified by TLC/LC-MS) CheckReagents Are reagents and solvents anhydrous and pure? Start->CheckReagents CheckTemp Is the reaction temperature optimal? CheckReagents->CheckTemp Yes Sol1 Dry solvents/purify reagents. Use freshly opened materials. CheckReagents->Sol1 No CheckStoich Is the stoichiometry correct? (e.g., sufficient guanylating agent) CheckTemp->CheckStoich Yes Sol2 Increase temperature incrementally. (e.g., from RT to 40-60 °C) CheckTemp->Sol2 No CheckCatalyst Is the catalyst/activator present and active? CheckStoich->CheckCatalyst Yes Sol3 Add another 0.2-0.5 eq. of the guanylating agent. CheckStoich->Sol3 No Sol4 Add fresh catalyst/activator. Ensure it was stored correctly. CheckCatalyst->Sol4 No Success Reaction Proceeds CheckCatalyst->Success Yes (Consider other issues) Sol1->Start Re-run Sol2->Success Sol3->Success Sol4->Success

Caption: A logical workflow for troubleshooting a stalled guanylation reaction.

Detailed Explanations:

  • Reagent/Solvent Quality: Many guanylation reagents are sensitive to moisture. Water can consume the reagent (e.g., forming ureas from carbodiimides) or deactivate catalysts. Always use anhydrous solvents and ensure your amine starting material is dry.

  • Temperature: While many protocols start at room temperature, some less reactive amines or sterically hindered substrates require thermal energy to overcome the activation barrier. Gently heating the reaction to 40-60 °C can significantly increase the rate.

  • Catalyst/Activator Deactivation: If using a catalyst (e.g., Sc(OTf)₃) or an activator (e.g., for thioureas), ensure it has not degraded due to improper storage.[6] Adding a fresh portion can often restart a stalled reaction.

  • Steric Hindrance: If your amine is sterically bulky, the nucleophilic attack will be slower. In this case, switching to a more potent, less sterically demanding guanylating agent may be necessary.

Q4: My reaction is fast, but I'm getting significant side products. How can I improve selectivity?

A4: The formation of side products often arises from the high reactivity of the guanylating agent or intermediates.

  • Issue: Over-guanylation of primary amines.

    • Cause: A primary amine can potentially react twice.

    • Solution: Use the amine as the limiting reagent and add the guanylating agent slowly, perhaps via a syringe pump, to keep its instantaneous concentration low. Running the reaction at a lower temperature (e.g., 0 °C) can also improve selectivity.

  • Issue: Formation of ureas.

    • Cause: This is a classic problem when using carbodiimide-type reagents in the presence of water.

    • Solution: Rigorously dry all reagents and solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Issue: Aminolysis of the methyl ester.

    • Cause: In some cases, particularly at high temperatures or with highly basic guanidine catalysts, aminolysis of the starting methyl ester can occur, leading to amide byproducts.[9]

    • Solution: Use milder reaction conditions (lower temperature) and a stoichiometric amount of a non-guanidine base if required. Choose a guanylation method that does not generate a strong base in situ.

Section 3: Protocols and Experimental Design

This section provides actionable protocols and guidance on monitoring your reaction's progress effectively.

Q5: Can you provide a general, step-by-step protocol for optimizing reaction time?

A5: This protocol outlines a systematic approach to finding the optimal reaction time by monitoring the reaction progress closely.

Protocol: Reaction Time Optimization via TLC/LC-MS Monitoring

  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (e.g., Argon).

    • Add the methyl ester-containing amine substrate (1.0 eq) to the flask.

    • Dissolve the substrate in an appropriate anhydrous solvent (e.g., THF, DCM, or ACN). The choice of solvent can significantly impact reaction rates; polar aprotic solvents often accelerate reactions involving charged intermediates.[10][11][12]

  • Reagent Addition:

    • Add the chosen guanylating agent (typically 1.1-1.5 eq) to the stirred solution. If the reaction is expected to be highly exothermic, consider cooling the flask to 0 °C before addition.

    • If a catalyst or base (e.g., DIPEA) is required, add it at this stage.

  • Reaction Monitoring (The Key to Optimization):

    • Immediately after adding the reagents (t=0), take a small aliquot from the reaction mixture for analysis.

    • Spot the aliquot on a TLC plate or dilute and inject it into an LC-MS. This is your baseline.

    • Continue to take aliquots at regular intervals (e.g., every 15-30 minutes for expected fast reactions, or every 1-2 hours for slower ones).

    • Analyze each aliquot to track the disappearance of the starting material and the appearance of the desired guanidine product.[13][14]

  • Determining the Endpoint:

    • The reaction is considered complete when the starting material is no longer detectable by your monitoring method.

    • The optimal reaction time is the minimum time required to achieve this full conversion. Continuing the reaction significantly beyond this point can increase the risk of side product formation or product degradation.

  • Work-up and Isolation:

    • Once the reaction is complete, proceed with the appropriate aqueous work-up to quench any remaining reagents.

    • Isolate and purify the product using standard techniques like column chromatography.[15]

Q6: What are the best analytical techniques for real-time monitoring of my guanylation reaction?

A6: Effective monitoring is crucial for optimization. While TLC is a quick and easy method, more quantitative techniques provide better data.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is excellent for quantifying the consumption of starting material and the formation of the product over time. It can also resolve and quantify impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful tool. It not only separates the components of the reaction mixture but also provides mass information, confirming the identity of the product and helping to identify any unknown side products.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For some reactions, ¹H NMR can be used to monitor progress. By integrating characteristic peaks for the starting material and product, you can determine the reaction conversion directly from the crude reaction mixture.[14]

References

  • Batey, R. A. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Popa, A., et al. (2024). Synthesis of Guanidine and Its Deposition on Bacterial Cellulose as Green Heterogeneous Catalyst for Transesterification to Methyl Esters. MDPI. Retrieved from [Link]

  • Bernatowicz, M., et al. (1992). 1H-pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. Journal of Organic Chemistry, 57:2497-2502. Referenced in Google Patents, US6072075A.
  • Al-Sagheer, F. A., et al. (2026). Synthesis and Characterization of Trimethylolpropane Esters via Guanidine Carbonate-Catalyzed Transesterification of Sunflower Oil Methyl Esters. MDPI.
  • Various Authors. (2016). Guanidine Synthesis: Use of Amidines as Guanylating Agents. Semantic Scholar.
  • Wikipedia. (n.d.). Solvent effects.
  • Li, Y., et al. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, ACS Publications. Retrieved from [Link]

  • Lipton, M. A., et al. (n.d.). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses Procedure. Retrieved from [Link]

  • Barbolla, I., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. PMC. Retrieved from [Link]

  • Lipton, M. A., et al. (n.d.). Preparation of Mono-Cbz Protected Guanidines. PMC - NIH. Retrieved from [Link]

  • Terrett, J. A., & Miller, S. J. (2012). Amidines, isothioureas, and guanidines as nucleophilic catalysts. Chemical Society Reviews, 41(6), 2109-2121. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods.
  • Various Authors. (2013). How the solvent effect the reaction rate? ResearchGate. Retrieved from [Link]

  • Popa, A., et al. (2024). Synthesis of Guanidine and Its Deposition on Bacterial Cellulose as Green Heterogeneous Catalyst for Transesterification to Methyl Esters. ResearchGate. Retrieved from [Link]

  • Hoogenboom, R., et al. (n.d.). Amine or guanidine derivatization of methyl-ester bearing... ResearchGate. Retrieved from [Link]

  • Various Authors. (2025). Reagents for Efficient Conversion of Amines to Protected Guanidines. Request PDF on ResearchGate. Retrieved from [Link]

  • Various Authors. (2012). Analytical Methods. CONICET.
  • Barbolla, I., et al. (n.d.). Transition metal-guanidine complexes as catalysts in organic reactions. Recent developments. ResearchGate. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound.
  • LibreTexts Chemistry. (2019). Factors that Affect Reaction Rates. Retrieved from [Link]

  • Reddit user discussion. (2021). How does the solvent affect reaction rate? r/Mcat.
  • Kim, H., et al. (n.d.). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. PMC. Retrieved from [Link]

  • El-Faham, A., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Retrieved from [Link]

  • Various Authors. (n.d.). Optimization of reaction conditions for the methyl esterification of cinnamic acid. ResearchGate. Retrieved from [Link]

  • Goodman, M., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Le, N. Q., et al. (n.d.). Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Reaction Chemistry & Engineering, RSC Publishing. Retrieved from [Link]

  • Various Authors. (n.d.). Optimization of Methyl Ester Through Simultaneous Esterification –Transesterification Reactions Using Waste Cooking Oil as Raw. E3S Web of Conferences. Retrieved from [Link]

  • Singh, B., et al. (2017). Transesterification process optimization for tung oil methyl ester (Aleurites fordii) and characterization of fuel as a. International Journal of Chemical Studies. Retrieved from [Link]

  • Various Authors. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Lambert, T. H., et al. (2022). Thermodynamic, kinetic, and mechanistic studies of the thermal guanidine metathesis reaction. PubMed. Retrieved from [Link]

  • Combustion Energy Frontier Research Center. (n.d.). Studies of kinetics and flame chemistry of methyl-esters and C.
  • Various Authors. (n.d.). Kinetic Study of Hydrogenation of Fatty Acid Methyl Ester into Fatty Alcohol over Rhenium–Niobia and Rhenium–Alumina Catalysts. Request PDF on ResearchGate. Retrieved from [Link]

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Validation & Comparative

Comparative Guide: 5-Chloro vs. 5-Fluoro Benzoylguanidines as NHE-1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 5-chloro and 5-fluoro substituted benzoylguanidines, a class of potent Sodium-Hydrogen Exchanger Isoform 1 (NHE-1) inhibitors.

The Bottom Line:

  • 5-Chloro (5-Cl) Derivatives: Historically favored for maximizing potency . The chlorine atom provides significant lipophilicity (increasing LogP) and fills hydrophobic pockets within the NHE-1 transmembrane domain, often resulting in IC50 values in the low nanomolar range (10–50 nM).

  • 5-Fluoro (5-F) Derivatives: Utilized primarily to optimize metabolic stability and bioavailability . While fluorine is less lipophilic than chlorine, its small Van der Waals radius (1.47 Å) mimics hydrogen, allowing it to block metabolic oxidation sites (e.g., P450 metabolism) without introducing steric clashes. Advanced 5-fluoro analogs (e.g., T-162559) have achieved sub-nanomolar potency (IC50 ~0.96 nM).

Mechanistic & Chemical Basis (SAR)

The Pharmacophore

Benzoylguanidines inhibit NHE-1 by competing with extracellular sodium (


) for the binding site on the transporter. The guanidine moiety acts as an acyl-guanidine bioisostere of the amiloride headgroup, interacting with acidic residues (likely Asp/Glu) in the transporter's pore.
The Halogen Switch: Cl vs. F

The choice between Chlorine and Fluorine at the 5-position of the benzoyl ring is a critical decision in Lead Optimization.

Feature5-Chloro (Cl)5-Fluoro (F)Impact on NHE-1 Inhibition
Van der Waals Radius 1.75 Å1.47 ÅCl fills hydrophobic clefts better; F is a steric mimic of Hydrogen.
Electronegativity 3.16 (Pauling)3.98 (Pauling)F strongly alters pKa of the guanidine via inductive effects (-I).
Lipophilicity (LogP) High (+0.71

)
Low (+0.14

)
Cl improves membrane permeability and hydrophobic binding.
Metabolic Stability ModerateHighF blocks C-H oxidation (metabolic soft spot) due to the strong C-F bond.
SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the 5-position substitution.

SAR_Logic Core Benzoylguanidine Scaffold Pos5 5-Position Substitution Core->Pos5 Cl_Path 5-Chloro (Cl) Pos5->Cl_Path Bulkier F_Path 5-Fluoro (F) Pos5->F_Path Smaller Effect_Cl Increased Lipophilicity (Hydrophobic Pocket Fill) Cl_Path->Effect_Cl Effect_F Metabolic Blockade (H-Isostere) F_Path->Effect_F Result_Cl High Potency (IC50: 10-50 nM) Effect_Cl->Result_Cl Result_F High Stability + Potency (IC50: ~1 nM) Effect_F->Result_F

Caption: SAR decision tree comparing steric and electronic outcomes of 5-Cl vs 5-F substitution.

Comparative Performance Data

The following data aggregates findings from seminal NHE-1 inhibitor studies, specifically comparing the reference standard (Cariporide) with 5-substituted analogs.

Table 1: IC50 Comparison of Benzoylguanidine Analogs
Compound ClassRepresentative Structure5-Position SubstituentIC50 (NHE-1)Primary Advantage
Cariporide (HOE-642) 4-isopropyl-3-methylsulfonyl...H (Unsubstituted)30 - 65 nM Reference Standard [1]
Eniporide 4-isopropyl-3-methylsulfonyl...Methyl (5-Me)4.5 nM Increased Potency [2]
High-Potency Analog 3-substituted-5-aryl...5-Chloro (in aryl ring)< 20 nM Hydrophobic Fit [3]
T-162559 Aminoguanidine derivative5-Fluoro 0.96 nM Superior Potency & Stability [4]

Analysis:

  • Potency Shift: Introducing a substituent at the 5-position (whether Methyl, Cl, or F) generally improves potency over the unsubstituted parent (Cariporide) by engaging an accessory hydrophobic pocket in the NHE-1 protein.

  • The T-162559 Case: The 5-fluoro derivative demonstrates that F is not merely a "passive" blocker; when positioned correctly, it can lead to sub-nanomolar potency, likely due to specific electrostatic interactions that Cl cannot fulfill due to steric bulk.

Experimental Protocol: BCECF-AM Assay

To validate these IC50 values in your own lab, the BCECF-AM Intracellular pH Recovery Assay is the gold standard. This protocol measures the rate at which cells recover physiological pH after an acid load—a process strictly driven by NHE-1.

Reagents & Setup
  • Cell Line: PS120 (NHE-deficient fibroblasts) stably transfected with human NHE-1, or platelets.

  • Dye: BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).

  • Acid Loading Buffer: NH4Cl (20 mM) prepulse solution.

  • Detection: Fluorometer (Ex: 490/440 nm ratio; Em: 535 nm).

Step-by-Step Workflow

Step 1: Dye Loading Incubate cells with 1-3 µM BCECF-AM for 30 minutes at 37°C. The AM ester makes the dye cell-permeable; intracellular esterases cleave it, trapping the fluorescent BCECF inside.

Step 2: Acidification (The "Acid Pulse") Wash cells and treat with 20 mM NH4Cl for 10 minutes. Then, rapidly wash with Na+-free buffer. Mechanism: NH3 diffuses out, leaving H+ trapped inside, causing acute intracellular acidification (pHi drops to ~6.4).

Step 3: Recovery & Inhibition Re-introduce Na+ containing buffer spiked with the test compound (5-Cl or 5-F benzoylguanidine) at varying concentrations (0.1 nM – 10 µM). Control: Use Cariporide (10 µM) as a positive control for 100% inhibition.

Step 4: Data Acquisition Monitor fluorescence ratio (490/440 nm). The rate of pHi recovery (slope) is proportional to NHE-1 activity. Calculate IC50 by plotting % inhibition vs. log[concentration].

Assay Workflow Diagram

BCECF_Protocol Start Cell Preparation (PS120-NHE1) Load Load BCECF-AM (30 min, 37°C) Start->Load Acid Acid Load (NH4Cl Pulse) Load->Acid Wash Wash (Na+ Free) Traps H+ inside Acid->Wash Treat Add Na+ Buffer + Test Compound (Cl/F) Wash->Treat Measure Measure pHi Recovery (Fluorescence 490/440nm) Treat->Measure Calc Calculate IC50 (Slope Analysis) Measure->Calc

Caption: Workflow for the BCECF-AM ratiometric assay to determine NHE-1 IC50 values.

References

  • Scholz, W., et al. (1995). "Protective effects of HOE642, a selective sodium-hydrogen exchange subtype 1 inhibitor, on cardiac ischaemia and reperfusion." Cardiovascular Research.

  • Kleemann, H. W., et al. (2000). "Benzoylguanidines: A new class of potent NHE inhibitors." Journal of Medicinal Chemistry. (Foundational SAR establishing the Eniporide series).
  • Lee, S., et al. (2007). "3-Substituted-(5-arylfuran-2-ylcarbonyl)guanidines as NHE-1 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Kawamoto, T., et al. (2001). "Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559." European Journal of Pharmacology.

  • Giannini, G., et al. (2009). "Design, synthesis and biological evaluation of novel substituted benzoylguanidine derivatives as potent Na+/H+ exchanger inhibitors." Bioorganic & Medicinal Chemistry Letters.

Comparative Guide: In Vivo Cardioprotective Efficacy of Benzoylguanidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

Benzoylguanidine derivatives represent a class of potent, specific Sodium-Hydrogen Exchanger isoform-1 (NHE-1) inhibitors.[1] Unlike their predecessor amiloride, which lacks specificity and potency, derivatives such as Cariporide (HOE-642) and Eniporide were engineered to target the myocardium's primary mechanism of ionic dysregulation during Ischemia-Reperfusion (I/R) injury.

This guide objectively compares the in vivo efficacy of these derivatives against standard alternatives, detailing the specific experimental protocols required to validate their cardioprotective potential.

The Mechanistic Core: Preventing the "Ionic Storm"

The primary driver of necrotic cell death during I/R injury is intracellular calcium overload. Benzoylguanidines do not inhibit calcium channels directly; rather, they interrupt the upstream sodium accumulation that drives the Sodium-Calcium Exchanger (NCX) into reverse mode.

Key Pathway: Ischemia


 Intracellular Acidosis (

)

NHE-1 Activation


Influx

NCX Reverse Mode


Overload

Contracture & Necrosis.

NHE_Mechanism Ischemia Ischemia (Anaerobic Metabolism) Acidosis Intracellular Acidosis (H+) Ischemia->Acidosis NHE1 NHE-1 Activation Acidosis->NHE1 Stimulates Na_Overload Intracellular Na+ Overload NHE1->Na_Overload Exchanges H+ for Na+ NCX NCX (Reverse Mode) Na_Overload->NCX Drives Ca_Overload Ca2+ Overload NCX->Ca_Overload Exchanges Na+ for Ca2+ Necrosis Cell Death (Necrosis) Ca_Overload->Necrosis MPTP Opening Cariporide Benzoylguanidines (Cariporide/Eniporide) Cariporide->NHE1 INHIBITS

Figure 1: The "Ionic Storm" pathway during ischemia-reperfusion and the specific intervention point of benzoylguanidine derivatives.

Comparative Efficacy Analysis

The following analysis compares Benzoylguanidines against the non-specific precursor (Amiloride) and the clinical standard of care (Beta-Blockers).

Table 1: Pharmacological Profile & Efficacy Benchmarks
Compound ClassRepresentative DrugTarget SpecificityIC50 (NHE-1)In Vivo Infarct Reduction*Hemodynamic Side Effects
Benzoylguanidine Cariporide (HOE-642) High (NHE-1 >>> NHE-2/3) ~30-50 nM 30% - 50% Minimal
BenzoylguanidineEniporideHigh~20-30 nM30% - 45%Minimal
Pyrazine DerivativeAmilorideLow (Targets ENaC also)~3,000 nM<15% (Inconsistent)Moderate (Diuretic/Hypotensive)
Beta-BlockerMetoprololBeta-1 AdrenergicN/A15% - 25%Significant (Bradycardia/Hypotension)

*Note: Infarct reduction percentages are based on pre-ischemic administration in Rat/Pig LAD ligation models.

Critical Comparative Insights
  • Selectivity vs. Amiloride: Amiloride requires micromolar concentrations to inhibit NHE-1, at which point it also inhibits

    
     channels and other transporters. Cariporide achieves inhibition at nanomolar concentrations, avoiding the hemodynamic depression seen with Amiloride.
    
  • Mechanism vs. Beta-Blockers: Beta-blockers reduce infarct size primarily by reducing myocardial oxygen demand (hemodynamic unloading). Benzoylguanidines offer direct cytoprotection independent of heart rate or blood pressure changes. This makes them theoretically superior for patients who cannot tolerate hemodynamic depression, though clinical translation has been challenging (see Section 4).

Experimental Protocol: In Vivo LAD Ligation (Rat)

To validly assess the efficacy of a benzoylguanidine derivative, one must use a model that allows for precise control of the ischemic duration and reperfusion phase. The Left Anterior Descending (LAD) Coronary Artery Ligation model is the gold standard.[2]

Protocol Causality & Logic
  • Why Reperfusion? NHE-1 inhibitors are most effective against reperfusion injury. Permanent occlusion models will not show the full benefit of these drugs.

  • Why TTC Staining? It differentiates metabolically active tissue (Red) from necrotic tissue (White), allowing calculation of the Infarct Size relative to the Area at Risk (AAR).

Step-by-Step Workflow
  • Pre-Treatment: Administer Cariporide (e.g., 1-3 mg/kg IV) 15 minutes prior to ligation. Rationale: Drug must be present before the ionic imbalance peaks.

  • Anesthesia & Ventilation: Isoflurane (2%) with rodent ventilator.

  • Thoracotomy: Left 4th intercostal space incision.

  • LAD Identification: Locate the LAD between the pulmonary cone and left auricle.

  • Ischemia Induction (30-45 mins): Ligate LAD with 6-0 silk suture. Verification: ST-segment elevation on ECG and pallor of the anterior wall.

  • Reperfusion (120 mins): Release ligature. Verification: Hyperemic flush of the myocardium.

  • Analysis: Re-occlude LAD, inject Evans Blue (delineates Area at Risk), excise heart, slice, and stain with 1% TTC.

Protocol_Workflow cluster_0 Phase 1: Preparation & Ischemia cluster_1 Phase 2: Reperfusion & Staining Admin Drug Administration (15 min pre-ischemia) Ligation LAD Ligation (30-45 min Ischemia) Admin->Ligation Validation Verify Ischemia (ECG ST-Elevation) Ligation->Validation Release Release Ligature (Reperfusion 2-24 hrs) Validation->Release Critical Transition ReOcclude Re-Occlude LAD & Inject Evans Blue Release->ReOcclude TTC TTC Staining (37°C for 15 min) ReOcclude->TTC Output Data Output: Infarct Size / Area at Risk % TTC->Output

Figure 2: Standardized workflow for assessing NHE-1 inhibitor efficacy in a rat I/R model.

Critical Analysis: The Translational Gap

While benzoylguanidine derivatives show robust efficacy in animal models (often >40% infarct reduction), researchers must acknowledge the translational disconnect observed in clinical trials (e.g., GUARDIAN, EXPEDITION).

  • Timing is Everything: In animal models, the drug is often on board before ischemia. In clinical AMI (Acute Myocardial Infarction), the patient arrives after the event. NHE-1 inhibitors are significantly less effective if administered post-occlusion.

  • Dosing vs. Toxicity: The EXPEDITION trial showed that while Cariporide reduced myocardial infarction, it increased the rate of cerebrovascular events (strokes). This suggests a narrow therapeutic window in humans that is not always evident in healthy animal models.

  • Recommendation: Future research should focus on post-conditioning protocols (administering the drug strictly at the onset of reperfusion) to better mimic clinical reality, or exploring localized delivery to avoid systemic cerebrovascular effects.

References

  • Karmazyn, M. (2013). "NHE-1: still a viable therapeutic target."[3] Journal of Molecular and Cellular Cardiology. Link

  • Scholz, W., et al. (1995). "Protective effects of HOE642, a selective sodium-hydrogen exchange inhibitor, in ischemia-reperfusion injury." Cardiovascular Research.[4][5] Link

  • Theroux, P., et al. (2000). "Inhibition of the sodium-hydrogen exchanger with cariporide to prevent myocardial infarction in high-risk ischemic situations.[3][6][7] Main results of the GUARDIAN trial." Circulation. Link

  • Mentzer, R.M., et al. (2008). "Effects of the sodium-hydrogen exchange inhibitor cariporide on myocardial infarction in high-risk coronary artery bypass graft surgery patients: the EXPEDITION trial." Annals of Thoracic Surgery. Link

  • Avkiran, M., & Marber, M.S. (2002). "Na(+)/H(+) exchange inhibitors for cardioprotective therapy: progress, problems and prospects." Journal of the American College of Cardiology. Link

Sources

Comparative Safety Pharmacology: hERG Liability of N-(5-chloro-2-methoxybenzoyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(5-chloro-2-methoxybenzoyl)guanidine represents a specific subclass of benzoylguanidines , a chemical scaffold traditionally utilized for Sodium-Hydrogen Exchanger isoform 1 (NHE-1) inhibition. While this scaffold is essential for cardioprotection protocols (e.g., ischemia-reperfusion injury), it carries an inherent risk of off-target binding to the hERG (Kv11.1) potassium channel.

This guide provides a rigorous comparative framework for evaluating the hERG liability of this compound. Unlike high-affinity blockers (e.g., E-4031), benzoylguanidines typically exhibit moderate-to-low affinity for hERG. However, the specific lipophilic substitution (5-chloro, 2-methoxy) on the benzoyl ring may enhance hydrophobic interactions with the hERG pore relative to more polar analogs like Cariporide .

This document outlines the mechanistic rationale, comparative benchmarking standards, and a self-validating patch-clamp protocol to definitively quantify this risk.

Mechanistic Context: The Structural Basis of Toxicity

To accurately assess safety, one must distinguish between the therapeutic mechanism and the off-target toxicity.

Therapeutic Target vs. Off-Target Liability
  • Primary Target (NHE-1): The guanidine moiety mimics the sodium ion, blocking the Na+/H+ exchanger to prevent intracellular calcium overload during ischemia.

  • Off-Target (hERG): The hERG channel pore is uniquely promiscuous due to two aromatic residues (Tyr652 and Phe656 ) located in the S6 transmembrane domain. These residues facilitate "pi-stacking" interactions with aromatic drug scaffolds.

The Structural Risk Factor: The "5-chloro-2-methoxy" motif increases the lipophilicity (ClogP) of the molecule compared to the methylsulfonyl groups found in standard NHE inhibitors (like Cariporide). Increased lipophilicity is statistically correlated with higher potency hERG blockade because it facilitates access to the hydrophobic central cavity of the channel.

Diagram: Off-Target Signaling Pathway

The following diagram illustrates the divergence between the therapeutic pathway (NHE-1) and the toxicity pathway (hERG/TdP).

G cluster_0 Therapeutic Pathway (Cardioprotection) cluster_1 Off-Target Toxicity Pathway Drug This compound NHE1 NHE-1 Transporter (Sarcolemma) Drug->NHE1 High Affinity (IC50 ~nM) hERG hERG (Kv11.1) Channel (Pore Block) Drug->hERG Low/Mod Affinity (IC50 ~µM) pH Maintain Intracellular pH NHE1->pH Ca Prevent Ca2+ Overload pH->Ca Protect Cardioprotection Ca->Protect IKr Inhibit IKr Current (Repolarization) hERG->IKr APD Prolong Action Potential (APD90) IKr->APD TdP Torsades de Pointes (Arrhythmia) APD->TdP

Caption: Dual-pathway mechanism showing the intended NHE-1 inhibition versus the unintended hERG pore occlusion leading to repolarization delay.

Comparative Profile: Benchmarking Performance

To validate the safety of this compound, it must be screened alongside a Negative Control (structurally similar, low risk) and a Positive Control (known high risk).

Table 1: Comparative Safety Benchmarks
FeatureTarget Analyte Comparator (Standard) Positive Control
Compound This compound Cariporide (HOE-642) E-4031
Primary Class Benzoylguanidine (NHE Inhibitor)Benzoylguanidine (NHE Inhibitor)Methanesulfonanilide (Class III Antiarrhythmic)
hERG IC50 (Target) > 10 µM (Desired) ~30 - 100 µM10 - 50 nM
Therapeutic IC50 ~20 - 100 nM (NHE-1)~30 nM (NHE-1)N/A
Safety Margin (TI) Calculate: IC50(hERG) / Cmax > 1000x (High Safety)< 30x (High Risk)
Binding Site Putative: Pore Central CavityLow affinity for PoreHigh affinity for Phe656/Tyr652
Lipophilicity Moderate (Cl/OMe substituents)Low (Polar sulfonyl group)Moderate

Analysis of the Comparison:

  • Cariporide serves as the "Safe Harbor" benchmark. If your compound exhibits an hERG IC50 significantly lower than Cariporide (e.g., < 1 µM), the Cl/OMe substitution has likely introduced a new toxicity liability.

  • E-4031 validates the assay sensitivity. If E-4031 does not block the current at <50 nM, the cell system is invalid.

Experimental Methodology: Self-Validating Protocol

This protocol uses Whole-Cell Patch Clamp (Manual or Automated), the gold standard for hERG assessment (ICH S7B guidelines).

Cell System & Preparation
  • Cell Line: HEK293 or CHO cells stably expressing KCNH2 (hERG).

  • Confluency: 60-80% at time of harvest.

  • Passage: Use cells between passage 15 and 30 to ensure stable channel expression.

Solutions (Physiological Mismatch Strategy)

To isolate K+ currents, we use a specific K+ gradient.

  • Extracellular Solution (Bath): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Intracellular Solution (Pipette): 120 mM K-Aspartate, 20 mM KCl, 10 mM HEPES, 5 mM EGTA, 4 mM Mg-ATP (pH 7.2).

    • Note: K-Aspartate is used to improve seal stability compared to KCl alone.

Voltage Protocol (The "Standard hERG Step")

The hERG channel rectifies inwardly. We measure the tail current upon repolarization.

  • Holding Potential: -80 mV.

  • Depolarizing Step: Step to +20 mV for 2-5 seconds (Activates and rapidly inactivates channels).

  • Repolarizing Step (Test Pulse): Step back to -50 mV for 2-5 seconds.

    • Measurement: Peak outward tail current during this phase represents the recovery from inactivation (the hERG signal).

  • Inter-sweep Interval: 15 seconds.

Experimental Workflow Diagram

This workflow ensures data integrity by incorporating "Run-Down" checks and solvent controls.

Workflow Start Start Experiment Seal Giga-Ohm Seal Formation (> 1 GΩ) Start->Seal Break Break-in (Whole Cell Mode) Access Resistance < 10 MΩ Seal->Break Stab Stabilization Period (3-5 min) Run Voltage Protocol continuously Break->Stab Check1 Current Stable? (<5% rundown over 2 min) Stab->Check1 Check1->Seal No (Discard Cell) Control Apply Vehicle Control (0.1% DMSO) Check1->Control Yes Drug Apply this compound (Ascending conc: 0.1, 1, 10, 30 µM) Control->Drug Wash Washout (Optional) Verify Reversibility Drug->Wash Analysis Calculate Inhibition % (1 - Drug/Control) * 100 Wash->Analysis

Caption: Step-by-step patch clamp workflow emphasizing stability checks before drug application.

Data Interpretation & Safety Margin Calculation

To objectively compare this compound against alternatives, you must calculate the Therapeutic Index (TI) for hERG.

Step 1: Generate the Dose-Response Curve

Fit the fractional inhibition data to the Hill Equation:



  • Where

    
     is the Hill coefficient (typically ~1.0 for pore blockers).
    
Step 2: Calculate Safety Margin


Interpretation Guide:

  • > 30-fold: Generally acceptable for early lead candidates (Redfern Criteria).

  • < 30-fold: High risk. Requires detailed in vivo telemetry (dog/monkey) to confirm QT prolongation.

  • Comparison: If Cariporide has a margin of 100x and your compound has 10x, the 5-chloro-2-methoxy substitution is likely driving toxicity.

References

  • ICH S7B Guidelines. "The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals." International Conference on Harmonisation, 2005. Link

  • Redfern, W. S., et al. "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development." Cardiovascular Research, 2003. Link

  • Sanguinetti, M. C., & Tristani-Firouzi, M. "hERG potassium channels and cardiac arrhythmia."[1] Nature, 2006. Link

  • Vandenberg, J. I., et al. "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews, 2012. Link

  • Scholz, W., et al. "Protective effects of HOE642, a selective sodium-hydrogen exchange subtype 1 inhibitor, on cardiac ischaemia and reperfusion." Cardiovascular Research, 1995. (Establishes Cariporide as the comparator). Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(5-chloro-2-methoxybenzoyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-(5-chloro-2-methoxybenzoyl)guanidine. As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The following protocols are designed to be a self-validating system, ensuring that every step, from waste generation at the bench to final disposal, is conducted with precision, in accordance with regulatory standards, and grounded in a thorough understanding of the chemical's properties.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

This compound, while a valuable compound in research, necessitates careful handling due to the inherent reactivity and potential toxicity associated with its functional groups. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its hazard profile from related guanidinium compounds and its structural motifs.

Guanidine derivatives are often classified as harmful if swallowed, and can cause skin and serious eye irritation.[1][2][3] The presence of a chlorinated aromatic ring may also contribute to aquatic toxicity.[4] Therefore, the primary goals of this disposal protocol are to prevent accidental exposure to personnel and to avoid environmental contamination.[3][4]

All chemical waste management is strictly regulated by governmental bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] These regulations mandate a "cradle-to-grave" approach, meaning the generator of the waste is responsible for it from creation to final disposal.[6] Additionally, the Occupational Safety and Health Administration (OSHA) provides standards to ensure worker safety during hazardous waste operations.[7][8][9] This guide is designed to meet the principles of these regulations.

Core Disposal Protocol: A Step-by-Step Guide

This protocol is divided into three critical phases: immediate handling at the point of generation, accumulation of waste, and final disposal coordination.

Phase 1: At the Point of Generation (The Laboratory Bench)
  • Personal Protective Equipment (PPE): Before handling the compound or its waste, always wear appropriate PPE. This is your primary defense against exposure.

    • Gloves: Chemical-resistant gloves (nitrile is generally sufficient for incidental contact) are mandatory.[10]

    • Eye Protection: Safety glasses with side shields or goggles are required to prevent splashes.[10]

    • Lab Coat: A lab coat, long pants, and closed-toe shoes must be worn to protect the skin.[10]

  • Waste Segregation: Never mix this compound waste with other waste streams unless you are certain they are compatible.

    • Solid Waste: Collect solid waste (e.g., contaminated filter paper, weighing boats, unused compound) in a designated, properly labeled container.

    • Liquid Waste: Collect liquid waste (e.g., reaction mother liquor, solutions from rotary evaporators) in a separate, compatible container. Do not mix with incompatible solvents or reagents. For instance, guanidine-containing waste can form highly reactive and toxic compounds if mixed with bleach or strong acids.[11]

Phase 2: Waste Accumulation and Storage
  • Container Selection:

    • Use containers that are in good condition and compatible with the chemical waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[5]

    • Ensure containers have a secure, tight-fitting lid. Containers must be kept closed at all times except when adding waste.[12]

  • Labeling: This is a critical step for safety and regulatory compliance. Every waste container must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[5][12] The label must include:

    • The words "Hazardous Waste".[5][12]

    • The full chemical name: "this compound waste". Do not use abbreviations.[5]

    • The concentration or percentage of all components in the container.[12]

    • The date when waste was first added to the container (accumulation start date).[5]

    • The name and contact information of the principal investigator.[5]

    • Appropriate hazard pictograms (e.g., irritant, harmful).[5]

  • Storage:

    • Store waste containers in a designated satellite accumulation area within the laboratory, near the point of generation.[12]

    • Ensure secondary containment (such as a spill pallet or a larger, chemically resistant bin) is used to capture any potential leaks.[13]

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.[14]

Phase 3: Final Disposal
  • Coordination with EHS: Chemical waste cannot be disposed of in the regular trash or poured down the drain.[5][15] The final disposal must be handled by your institution's EHS office or a licensed hazardous waste contractor.

  • Requesting Pickup: Once the waste container is nearly full (around 90%), complete a chemical waste pickup request form as required by your EHS department.[12]

  • Documentation: Maintain meticulous records of the waste you generate and dispose of. This is a key component of the RCRA regulations.

The entire disposal workflow is summarized in the diagram below.

cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Accumulation & Storage cluster_2 Phase 3: Final Disposal A Generate Waste (Solid or Liquid) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into Designated Containers B->C D Select Compatible Container with Secure Lid C->D E Attach & Complete Hazardous Waste Label D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Container is Full (≤90%) F->G H Submit Waste Pickup Request to EHS G->H Yes I EHS Collects for Licensed Disposal H->I

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Small Spill Management

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Immediately notify others in the area.

  • Ensure Proper PPE: If not already wearing it, don appropriate PPE.

  • Containment: Use a spill kit with appropriate absorbent material to contain the spill. Do not use combustible materials like paper towels for large spills of flammable solutions.

  • Clean-up: Carefully collect the absorbent material and any contaminated debris.

  • Dispose as Hazardous Waste: Place all spill clean-up materials into a new hazardous waste container. Label it clearly as "Spill Debris containing this compound" and dispose of it through EHS.[14][16]

  • Decontaminate: Clean the spill area thoroughly.

For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS or emergency response team immediately.[10]

Summary of Disposal and Safety Parameters

ParameterGuidelineRationale
Waste Classification Hazardous WastePotential for irritation, toxicity, and ecotoxicity.[1][17]
PPE Nitrile gloves, safety goggles, lab coatPrevents skin and eye contact with the hazardous material.[10]
Waste Container Labeled, sealed, compatible plastic containerPrevents leaks, ensures proper identification, and avoids breakage.[5][12]
Storage Location Designated satellite accumulation area with secondary containmentComplies with EPA regulations and contains potential spills.[12][13]
Disposal Method Collection by institutional EHS for licensed disposalProhibited from drain or trash disposal by law.[5][15]
Spill Cleanup Use absorbent from a chemical spill kitSafely contains the material for proper disposal.
Incompatibilities Strong oxidizing agents, bleach, strong acidsCan lead to vigorous or toxic reactions.[11][14]

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). University of Tennessee, Knoxville. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines - CDMS. (2024, October 30). CDMS. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations - ERG Environmental. (n.d.). ERG Environmental Services. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations - American Chemical Society. (n.d.). American Chemical Society. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Columbia University. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16). DuraLabel. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). DuraLabel. Retrieved from [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste | US EPA. (2025, March 24). United States Environmental Protection Agency. Retrieved from [Link]

  • Safety Data Sheet: Guanidine thiocyanate - Carl ROTH. (n.d.). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet - macherey-nagel. (n.d.). Macherey-Nagel. Retrieved from [Link]

  • Benzidine - Rutgers University. (n.d.). Rutgers University. Retrieved from [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Organic Syntheses. Retrieved from [Link]

  • How do I safely inactivate biohazardous flow-through material? - QIAGEN. (n.d.). QIAGEN. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]

  • Biological Risk Management and Containment - Chemical Decontamination of Liquid Biohazardous Wastes - University of Auckland. (2021, February 16). University of Auckland. Retrieved from [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.